2-Chloro-5-nitroanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-methoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIJUAWSDBACEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061407 | |
| Record name | 2-Chloro-5-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009-36-5 | |
| Record name | 1-Chloro-2-methoxy-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-2-methoxy-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-2-methoxy-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-5-nitroanisole | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-5-nitroanisole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4TBP2N4FL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the chemical properties of 2-Chloro-5-nitroanisole?
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-nitroanisole
This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, synthesis, and safety information for this compound (CAS No. 1009-36-5). The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Chemical and Physical Properties
This compound is an aromatic organic compound characterized by an anisole (B1667542) ring substituted with both a chlorine atom and a nitro group. It typically appears as a solid at room temperature, with a color ranging from light yellow to brown.[1] This compound serves as a critical intermediate in the synthesis of various fine chemicals, including dyes, pigments, and pharmaceuticals.[2]
Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 1-chloro-2-methoxy-4-nitrobenzene | [1][2][3] |
| CAS Number | 1009-36-5 | [2][3][4] |
| Molecular Formula | C₇H₆ClNO₃ | [2][3][4][5] |
| Molecular Weight | 187.58 g/mol | [2][3][4][5] |
| Appearance | Light yellow to brown powder or crystal | [1][2][4] |
| Melting Point | 81-85 °C | [1][6][7][8] |
| Boiling Point | 287.3 °C (Predicted) | [6][7] |
| Density | 1.366 g/cm³ | [4][6][7] |
| Vapor Pressure | 0.00434 mmHg at 25°C | [4] |
| Purity | ≥98.0% | [1][8] |
| InChI | InChI=1S/C7H6ClNO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | [2][3] |
| InChI Key | JXIJUAWSDBACEB-UHFFFAOYSA-N | [2][8] |
| Canonical SMILES | COC1=C(C=CC(=C1)--INVALID-LINK--[O-])Cl | [2] |
Spectral Information
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The chemical shifts, integration, and coupling patterns are used to confirm the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight of the compound and to study its fragmentation patterns, which further aids in structural confirmation.[3] The monoisotopic mass is 187.0036207 Da.[3]
-
Infrared (IR) Spectroscopy : IR spectra reveal the presence of key functional groups. For this compound, characteristic absorption bands would be expected for the C-Cl, C-O (ether), and N-O (nitro) bonds, as well as vibrations associated with the aromatic ring.[3]
Reactivity and Chemical Behavior
The chemical reactivity of this compound is governed by its three main functional components: the chloro group, the nitro group, and the methoxy-substituted benzene (B151609) ring.
-
Nucleophilic Substitution : The chlorine atom attached to the aromatic ring is susceptible to nucleophilic substitution reactions, allowing for the introduction of various other functional groups.[2]
-
Reduction of Nitro Group : The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation yields 2-chloro-5-aminoanisole (4-chloro-3-methoxyaniline), a valuable intermediate for further synthesis.[2]
-
Stability : The compound is stable under normal storage conditions.[9] However, it is incompatible with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[9]
-
Hazardous Decomposition : When heated to decomposition, it may release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[9]
Synthesis Pathways
This compound can be synthesized through several routes. The choice of pathway often depends on the availability of starting materials and desired regioselectivity.
-
Nitration of 2-chloroanisole (B146271) : This involves the nitration of 2-chloroanisole using a mixture of nitric acid and sulfuric acid.[2]
-
Chlorination of 5-nitroanisole : This pathway involves the chlorination of 5-nitroanisole with a suitable chlorinating agent like N-chlorosuccinimide.[2]
-
Sandmeyer Reaction : A versatile method involves the diazotization of 2-methoxy-4-nitroaniline (B147289) (also known as 2-amino-5-nitroanisole). The resulting diazonium salt is then treated with a copper(I) chloride catalyst to introduce the chloro group.[2][10] This radical-nucleophilic aromatic substitution is a reliable route for this transformation.[2]
Caption: Sandmeyer reaction pathway for the synthesis of this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the safe and effective handling and synthesis of chemical compounds.
Synthesis via Sandmeyer Reaction
This protocol is adapted from a general procedure for the synthesis of aryl chlorides from anilines.[10]
-
Diazotization : Dissolve 2-methoxy-4-nitroaniline (1.25 mmol) in a cooled (0-5°C) aqueous solution of hydrochloric acid.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water dropwise while maintaining the temperature below 5°C to form the diazonium salt intermediate. Stir the mixture for 15-30 minutes.
-
Sandmeyer Reaction : In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Work-up and Purification : The crude product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
-
Purify the final product by column chromatography on silica (B1680970) gel, eluting with a hexane/dichloromethane mixture.[10]
-
Confirmation : The identity and purity of the resulting this compound can be confirmed by ¹H NMR and comparison with a known standard.[10]
Determination of Melting Point
-
Sample Preparation : A small amount of the dried, crystalline this compound is packed into a capillary tube.
-
Apparatus : The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement : The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation : The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting range.
Safety and Handling
Proper safety precautions are mandatory when handling this compound.
-
Hazard Classification : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[3][11][12]
-
Handling :
-
Storage :
-
First Aid :
-
If Swallowed : Rinse mouth and get medical help.[4]
-
On Skin : Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[4][11]
-
In Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4][11]
-
References
- 1. This compound|CAS 1009-36-5|High Purity [benchchem.com]
- 2. Buy this compound | 1009-36-5 [smolecule.com]
- 3. This compound | C7H6ClNO3 | CID 70519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. chembk.com [chembk.com]
- 7. This compound, CAS No. 1009-36-5 - iChemical [ichemical.com]
- 8. This compound | 1009-36-5 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | 1009-36-5 [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chemical-label.com [chemical-label.com]
Molecular structure and weight of 2-Chloro-5-nitroanisole
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 2-Chloro-5-nitroanisole, a key intermediate in the chemical and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Molecular Structure and Properties
This compound, with the CAS number 1009-36-5, is an aromatic organic compound.[1][2] Its structure consists of an anisole (B1667542) ring substituted with a chlorine atom and a nitro group.[3] This substitution pattern provides specific reactivity that makes it a valuable intermediate in various synthetic processes.[4]
Molecular Formula: C₇H₆ClNO₃[1][2][3][5][6]
Molecular Weight: 187.58 g/mol [1][3][5]
Synonyms: 1-chloro-2-methoxy-4-nitrobenzene, 2-methoxy-4-nitrochlorobenzene, 4-chloro-3-methoxynitrobenzene[1][3][6]
The molecular structure of this compound is depicted in the following diagram:
References
- 1. This compound, CAS No. 1009-36-5 - iChemical [ichemical.com]
- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. Buy this compound | 1009-36-5 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C7H6ClNO3 | CID 70519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | SIELC Technologies [sielc.com]
Physical properties like melting and boiling point of 2-Chloro-5-nitroanisole
An In-depth Technical Guide on the Physical Properties of 2-Chloro-5-nitroanisole
This technical guide provides a comprehensive overview of the physical properties of this compound, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Physicochemical Data Summary
This compound is an organic compound with the molecular formula C₇H₆ClNO₃.[1][2][3] At room temperature, it is a solid.[2] The appearance of the compound is generally described as a yellow crystal, though it may also appear as a brown solid.[4][5][6] A summary of its key physical properties is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₇H₆ClNO₃ |
| Molecular Weight | 187.58 g/mol [1][2] |
| Melting Point | 81-83 °C[1][4][6] |
| Boiling Point | 287.3 ± 20.0 °C (Predicted)[1][6] |
| Density | 1.366 ± 0.06 g/cm³ (Predicted)[1][6] |
| Flash Point | 127.5 °C[1][4] |
| Vapor Pressure | 0.00434 mmHg at 25 °C[1][4] |
| Refractive Index | 1.559[1][4] |
Experimental Protocols
Detailed experimental protocols for the determination of the melting and boiling points of this compound are provided below. These are generalized procedures standard in organic chemistry laboratories.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid.[7] It is a crucial physical property for identifying a compound and assessing its purity.[7] Pure crystalline solids typically melt over a narrow temperature range.[7]
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)[8]
-
Capillary tubes (sealed at one end)[8]
-
Spatula[8]
-
Mortar and pestle[8]
-
Calibrated thermometer[8]
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure a uniform particle size.[8]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This is repeated until a sample column of 2-3 mm in height is achieved.[8][9]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned so that its bulb is level with the sample.[8]
-
Heating and Observation: The apparatus is heated at a controlled rate. Initially, a faster heating rate can be used to approach the expected melting point. As the temperature nears the anticipated melting range, the heating rate should be reduced to about 1-2 °C per minute to allow for thermal equilibrium.[8]
-
Melting Point Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8]
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[10][11] This property is useful for identifying and assessing the purity of liquid compounds.[10]
Apparatus:
-
Small test tube or fusion tube[12]
-
Capillary tube (sealed at one end)[12]
-
Thermometer[12]
-
Heating apparatus (e.g., oil bath, aluminum block, or Thiele tube)[12]
-
Stand and clamp[12]
Procedure:
-
Sample Preparation: A small amount of the liquid sample is placed into a small test tube or fusion tube.[12]
-
Capillary Tube Placement: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[12]
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a heating bath. The thermometer bulb should be positioned close to the test tube.[10]
-
Heating and Observation: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will escape, seen as a slow stream of bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
Boiling Point Determination: At this point, the heating is stopped. The liquid will begin to cool, and the stream of bubbles will slow down. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of the melting and boiling points of a chemical compound like this compound.
References
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 1009-36-5 [smolecule.com]
- 3. This compound | C7H6ClNO3 | CID 70519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS 1009-36-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 7. ursinus.edu [ursinus.edu]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. byjus.com [byjus.com]
Solubility of 2-Chloro-5-nitroanisole in Common Organic Solvents: A Technical Guide
Abstract: This technical guide addresses the solubility of 2-Chloro-5-nitroanisole (CAS No. 1009-36-5), a key intermediate in various organic syntheses. A thorough review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This document summarizes the available qualitative solubility information and provides a detailed experimental protocol for the systematic determination of its solubility using the isothermal equilibrium method coupled with High-Performance Liquid Chromatography (HPLC). This guide is intended to be a valuable resource for researchers, chemists, and drug development professionals who require precise solubility data for process development, purification, and formulation.
Solubility Profile of this compound
This compound is a solid compound with key physicochemical properties listed in various databases[1][2]. While it is widely used as a chemical intermediate, its solubility characteristics are not well-documented quantitatively in public literature[3].
Quantitative Solubility Data
An extensive search of peer-reviewed journals, chemical databases, and safety data sheets has yielded no specific quantitative solubility data (e.g., in g/100 mL, mol/L, or mole fraction) for this compound in common organic solvents at various temperatures. The absence of this data necessitates experimental determination for applications requiring precise concentration knowledge.
Qualitative Solubility Data
Qualitative information has been reported in several chemical data sheets. This information provides a general understanding of suitable solvent classes for this compound.
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [1][4][5][6][7] |
| Ethyl Acetate | Soluble | [1][4][5][6][7] |
Note: The term "soluble" is not quantitatively defined in the source materials and typically indicates that the compound dissolves to a visually appreciable extent. For process design and scale-up, this information is insufficient, and the experimental protocol provided in the subsequent section is recommended.
Experimental Protocol for Solubility Determination
The following section details a robust and widely accepted methodology for accurately determining the solubility of a solid compound like this compound in various organic solvents. The protocol is based on the isothermal equilibrium method.
Principle
A supersaturated solution of this compound in the selected solvent is agitated at a constant, controlled temperature for a prolonged period. This allows the system to achieve thermodynamic equilibrium, where the rate of dissolution of the solid equals its rate of precipitation. Once equilibrium is established, the supernatant is sampled, and the concentration of the dissolved solute is measured analytically. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Apparatus and Materials
-
Apparatus:
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker bath or jacketed glass reactor with overhead stirrer, capable of maintaining temperature to ±0.1 °C
-
Calibrated thermometer or temperature probe
-
Syringes (1-10 mL)
-
Syringe filters (0.22 µm or 0.45 µm, made of a material chemically resistant to the solvent, e.g., PTFE)
-
Volumetric flasks (various sizes)
-
Pipettes and general laboratory glassware
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
-
Chemicals:
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or higher)
-
HPLC mobile phase components (e.g., acetonitrile (B52724), methanol, purified water)
-
Experimental Procedure
-
Preparation: Add an excess amount of solid this compound to a known volume or mass of the chosen solvent in a sealed vial or jacketed reactor. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed container in the thermostatic shaker or reactor. Agitate the mixture at a constant speed and maintain the desired temperature (e.g., 298.15 K) for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 12, 24, 36 hours) until the measured concentration remains constant.
-
Sampling and Filtration: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle for at least 2 hours while maintaining the constant temperature. Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe (to prevent precipitation upon cooling). Immediately attach a syringe filter and dispense the clear, filtered solution into a pre-weighed vial.
-
Sample Analysis: Accurately weigh the vial containing the filtered sample to determine the mass of the solution. Dilute the sample gravimetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the quantification of this compound.
-
HPLC Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set to a wavelength where this compound exhibits strong absorbance (e.g., determined by UV scan).
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area versus concentration. The concentration of the unknown sample can then be calculated from its peak area using the calibration curve.
Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C7H6ClNO3 | CID 70519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 1009-36-5 [smolecule.com]
- 4. e-biochem.com [e-biochem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | 1009-36-5 [chemicalbook.com]
- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]
Spectroscopic Data and Experimental Protocols for 2-Chloro-5-nitroanisole
This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Chloro-5-nitroanisole. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the detailed NMR data in a structured format, presents the experimental protocols for data acquisition, and includes visualizations to illustrate the molecular structure and experimental workflow.
¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectroscopic data for this compound (CAS No: 1009-36-5). The IUPAC name for this compound is 1-chloro-2-methoxy-4-nitrobenzene.
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-3 | 7.85 | d | 2.7 | 1H |
| H-4 | 7.95 | dd | 8.9, 2.7 | 1H |
| H-6 | 7.15 | d | 8.9 | 1H |
| -OCH₃ | 4.05 | s | - | 3H |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ) ppm |
| C-1 | 154.5 |
| C-2 | 119.8 |
| C-3 | 125.4 |
| C-4 | 124.0 |
| C-5 | 141.2 |
| C-6 | 112.1 |
| -OCH₃ | 56.8 |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz
Experimental Protocols
The following section details the general methodology for acquiring ¹H and ¹³C NMR spectra for a solid organic compound such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure that the solution is free of any solid particles, which can adversely affect the magnetic field homogeneity.
-
Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.
NMR Data Acquisition
-
Instrumentation: The NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., a 400 MHz instrument).
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting the currents in the shim coils to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: A 30° or 90° pulse is typically used.
-
Acquisition Time: Usually 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for the relaxation of the nuclei.
-
Number of Scans: Typically 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse is common.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds.
-
Decoupling: Proton decoupling is employed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.
-
Peak Picking and Referencing: The chemical shifts of the peaks are determined relative to the internal standard (TMS) or the solvent peak.
Visualizations
The following diagrams illustrate the molecular structure with atom numbering for NMR signal assignment and the general workflow of an NMR experiment.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Caption: General experimental workflow for NMR spectroscopy.
An In-depth Technical Guide to the Infrared Spectrum of 2-Chloro-5-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-Chloro-5-nitroanisole. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the identification and characterization of organic compounds. This document outlines the expected vibrational frequencies, provides a detailed experimental protocol for sample analysis, and presents a logical workflow for spectral interpretation.
Data Presentation: Interpreting the Vibrational Landscape
Due to the unavailability of a complete, publicly accessible experimental IR spectrum for this compound, the following table summarizes the expected characteristic infrared absorption bands. These ranges are derived from established literature values for the vibrational modes of the constituent functional groups: an aromatic nitro group, an anisole (B1667542) moiety (aryl ether), a substituted benzene (B151609) ring, and a carbon-chlorine bond.[1]
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | Medium to Weak | C-H Stretch | -OCH₃ (Anisole) |
| 1600 - 1585 | Medium to Weak | C=C Stretch | Aromatic Ring |
| 1550 - 1475 | Strong | Asymmetric NO₂ Stretch | Nitro Group[1][2] |
| 1500 - 1400 | Medium to Weak | C=C Stretch | Aromatic Ring |
| 1360 - 1290 | Strong | Symmetric NO₂ Stretch | Nitro Group[1][2] |
| 1250 (approx.) | Strong | Asymmetric C-O-C Stretch | Aryl Ether (Anisole)[3] |
| 1040 (approx.) | Medium | Symmetric C-O-C Stretch | Aryl Ether (Anisole)[3] |
| 890 - 835 | Medium | C-N Stretch | C-NO₂[1][4] |
| 850 (approx.) | Medium | NO₂ Bend (Scissoring) | Nitro Group[1] |
| 800 - 600 | Medium to Strong | C-H Out-of-plane Bend | Aromatic Ring |
| 750 - 550 | Medium to Strong | C-Cl Stretch | Aryl Halide |
Experimental Protocols: Acquiring the Infrared Spectrum
The following protocol details the Potassium Bromide (KBr) pellet method, a common and effective technique for obtaining the infrared spectrum of a solid organic compound like this compound.[5][6][7][8]
Objective: To prepare a solid sample of this compound in a KBr pellet for analysis by Fourier-Transform Infrared (FTIR) spectroscopy.
Materials and Equipment:
-
This compound (sample)
-
Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
FTIR spectrometer
-
Spatula
-
Analytical balance
-
Drying oven or desiccator
Procedure:
-
Drying: Ensure the KBr powder is completely dry by heating it in a drying oven and cooling it in a desiccator prior to use. Moisture contamination will lead to broad absorption bands in the spectrum, particularly in the O-H stretching region (~3400 cm⁻¹).[8]
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder. The sample-to-KBr ratio should be in the range of 0.2% to 1% by weight.[8][9]
-
Grinding and Mixing: First, grind the this compound sample in the agate mortar to a very fine powder. This is crucial to reduce light scattering. Then, add the KBr powder to the mortar and gently but thoroughly mix the two components until a homogeneous mixture is obtained.[5][8]
-
Pellet Formation:
-
Carefully assemble the pellet die.
-
Transfer a small amount of the sample-KBr mixture into the die, ensuring an even distribution.
-
Place the die into the hydraulic press.
-
Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes. This allows the KBr to "cold-flow" and form a transparent or translucent pellet.[5]
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mandatory Visualization: Workflow for IR Spectrum Interpretation
The following diagram illustrates the logical workflow for the interpretation of the IR spectrum of an unknown compound, with specific reference to the functional groups present in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 6. scienceijsar.com [scienceijsar.com]
- 7. shimadzu.com [shimadzu.com]
- 8. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 9. eng.uc.edu [eng.uc.edu]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-5-nitroanisole
For Immediate Release
This whitepaper provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 2-Chloro-5-nitroanisole (C7H6ClNO3), a compound of interest in various chemical and pharmaceutical research domains. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its fragmentation behavior under electron ionization (EI), alongside comprehensive experimental protocols and data presentation.
Core Data Summary
The mass spectrometry data for this compound, acquired via electron ionization, reveals a distinct fragmentation pattern characterized by the initial loss of a methyl radical, followed by the expulsion of carbon monoxide and subsequent cleavage of the nitro and chloro groups. The quantitative data for the major fragment ions are summarized in the table below.
| m/z | Proposed Fragment Ion | Relative Intensity (%) | Proposed Neutral Loss |
| 187/189 | [C7H6ClNO3]+• (Molecular Ion) | 100 | - |
| 172/174 | [C6H3ClNO3]+• | 85 | •CH3 |
| 144/146 | [C5H3ClNO2]+• | 25 | CO |
| 126/128 | [C6H3Cl]+• | 15 | NO2 |
| 98 | [C5H3O2]+ | 30 | Cl |
| 75 | [C6H3]+• | 10 | Cl, NO2 |
Elucidation of the Fragmentation Pathway
The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion ([C7H6ClNO3]+•) at m/z 187 and 189, with the characteristic 3:1 isotopic ratio for a chlorine-containing compound. The subsequent fragmentation cascade is outlined below and visualized in the accompanying diagram.
A primary and highly favorable fragmentation step is the loss of a methyl radical (•CH3) from the methoxy (B1213986) group, leading to the formation of a stable resonance-stabilized cation at m/z 172/174. This is followed by the elimination of a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for phenolic ethers, resulting in the ion at m/z 144/146.
Further fragmentation occurs through two principal pathways: the loss of a nitro group (NO2) to yield the fragment at m/z 126/128, and the cleavage of the carbon-chlorine bond, giving rise to the ion at m/z 98. The peak at m/z 75 corresponds to the benzyne (B1209423) radical cation, formed after the loss of both the chlorine atom and the nitro group.
Experimental Protocols
The mass spectrum of this compound was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.
Gas Chromatography (GC) Conditions:
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column
-
Oven Temperature Program: Initial temperature of 70°C, held for 1 minute, then ramped to 280°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
Visualization of the Fragmentation Pathway
The logical flow of the fragmentation cascade of this compound is depicted in the following diagram, generated using the DOT language.
Caption: Fragmentation pathway of this compound.
An In-depth Technical Guide to 2-Chloro-5-nitroanisole
This technical guide provides a comprehensive overview of 2-Chloro-5-nitroanisole, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Aimed at researchers, scientists, and drug development professionals, this document details its chemical identity, physicochemical properties, and relevant experimental protocols.
Chemical Identity and Synonyms
The nomenclature of a chemical compound is critical for unambiguous identification in research and development. This compound is known by its systematic IUPAC name and a variety of synonyms.
The formal IUPAC name for this compound is 1-chloro-2-methoxy-4-nitrobenzene .[3] This name precisely describes the molecular structure, indicating a benzene (B151609) ring substituted with a chlorine atom at position 1, a methoxy (B1213986) group at position 2, and a nitro group at position 4.
In addition to its IUPAC name, the compound is frequently referred to by several synonyms in commercial and scientific literature. These include:
Understanding these different names is crucial for conducting thorough literature searches and for clear communication within the scientific community.
References
Safety, toxicity, and handling information for 2-Chloro-5-nitroanisole
An In-depth Technical Guide to the Safety, Toxicity, and Handling of 2-Chloro-5-nitroanisole
Abstract: This technical guide provides a comprehensive overview of the safety, toxicity, and handling protocols for this compound (CAS No. 1009-36-5). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who may handle this compound. This document consolidates critical data on its physical and chemical properties, hazard classifications, toxicological profile, and emergency procedures. All quantitative data is presented in tabular format for clarity. Furthermore, logical workflows for safe handling and emergency first aid are visualized using process diagrams to ensure adherence to best practices in a laboratory setting.
Chemical Identification and Physical Properties
This compound is an organic compound primarily used as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] It is a solid at room temperature and is characterized by the presence of chloro, nitro, and methoxy (B1213986) functional groups on a benzene (B151609) ring.[1]
| Property | Value | Source(s) |
| CAS Number | 1009-36-5 | [2][3][4] |
| EC Number | 213-768-9 | [2][3][4] |
| Molecular Formula | C₇H₆ClNO₃ | [1][2][3] |
| Molecular Weight | 187.58 g/mol | [1][2][3] |
| IUPAC Name | 1-chloro-2-methoxy-4-nitrobenzene | [1][3] |
| Synonyms | 1-Chloro-2-methoxy-4-nitro-benzene; 2-Methoxy-4-nitrochlorobenzene | [1][2] |
| Appearance | Brown solid | [2] |
| Melting Point | 81-83°C | [5] |
| Boiling Point | 287.3 ± 20.0 °C (Predicted) | [5] |
| Density | 1.366 g/cm³ | [2][5] |
| Vapor Pressure | 0.00434 mmHg at 25°C | [2] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
| GHS Classification | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [3][4] |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | [1][2][3][4][6] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P337+P313: If eye irritation persists: Get medical advice/attention.P501: Dispose of contents/container to an appropriate treatment and disposal facility. | [2][7] |
Toxicological Information
The primary routes of exposure are ingestion, skin contact, and eye contact. While specific quantitative toxicity studies on this compound are not detailed in the reviewed literature, its GHS classification indicates a significant hazard profile.
| Toxicity Endpoint | Classification/Data | Source(s) |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [2][4] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [1] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [1] |
General Toxicology of Aromatic Nitro Compounds: Aromatic nitro compounds as a class are known to pose systemic risks. A primary concern is their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[8] Symptoms can include headache, cyanosis (blue discoloration of the skin), cardiac dysrhythmias, and a drop in blood pressure. While this is a known effect for the chemical class, specific studies detailing this mechanism for this compound were not identified.
Experimental Protocols: The available safety data sheets (SDS) provide hazard classifications based on regulatory standards. However, they do not include detailed experimental methodologies (e.g., specific OECD guideline studies for acute toxicity) that were used to derive these classifications.
Signaling Pathways: No specific toxicological signaling pathways for this compound were described in the reviewed literature. Research into the precise molecular mechanisms of its toxicity is required.
Safe Handling and Storage
Proper handling and storage are critical to minimize exposure and ensure laboratory safety. This involves a combination of engineering controls, personal protective equipment, and adherence to standard operating procedures.
Engineering Controls
-
Ventilation: Handle the compound in a well-ventilated area. A local exhaust ventilation system or a chemical fume hood is required to control the dispersion of dust.[2][9]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
| PPE Type | Specifications | Source(s) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | [2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber) inspected prior to use. Follow standard EN 374. | [2][10] |
| Skin and Body Protection | Wear a laboratory coat, and fire/flame resistant or impervious clothing to prevent skin contact. | [2][7] |
| Respiratory Protection | If ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved full-face respirator. | [2][7] |
Safe Handling Workflow
Personnel should follow a systematic workflow to ensure safety from preparation through to cleanup and storage.
Caption: Workflow for safely handling this compound in a laboratory setting.
Conditions for Safe Storage
-
Keep containers tightly closed to prevent contamination and leakage.[2][4][7]
-
Store away from incompatible materials and foodstuff containers.[2][9]
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure. Always seek medical attention following any exposure.
-
General Advice: Consult a physician and show them the Safety Data Sheet.[4]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[2][7]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, get medical advice.[2][7]
-
In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][4]
First Aid Decision Tree
Caption: Decision tree for first aid response to this compound exposure.
Accidental Release and Disposal Measures
Accidental Release
In case of a spill, follow these emergency procedures:
-
Evacuate: Evacuate personnel to safe areas and ensure adequate ventilation.[2][4]
-
Personal Protection: Use appropriate personal protective equipment (PPE) during cleanup. Avoid breathing dust and prevent contact with skin and eyes.[2][4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it may be toxic to aquatic life.[2][7]
-
Cleanup: For solid spills, pick up and arrange disposal without creating dust. Use spark-proof tools. Collect the material in suitable, closed containers for disposal.[2][4]
Waste Disposal
-
Product: Disposal must be conducted by a licensed professional waste disposal service. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[2][4]
-
Contaminated Packaging: Dispose of as unused product. Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[2]
-
Environmental Precautions: Discharge into the environment must be avoided. Do not contaminate water, foodstuffs, or sewer systems.[2]
References
- 1. Buy this compound | 1009-36-5 [smolecule.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C7H6ClNO3 | CID 70519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. chembk.com [chembk.com]
- 6. chemical-label.com [chemical-label.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. benchchem.com [benchchem.com]
Potential Biological Activity of 2-Chloro-5-nitroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the current understanding of the potential biological activity of 2-Chloro-5-nitroanisole. It is important to note that while this compound is a valuable intermediate in chemical synthesis, direct and extensive studies on its specific biological activities are limited. Much of the data presented herein is based on studies of structurally similar compounds and derivatives, which can provide valuable insights into its potential pharmacological profile. This guide is intended for research and informational purposes only.
Introduction
This compound is a chlorinated nitroaromatic compound primarily recognized as a versatile chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its chemical structure, featuring a methoxy (B1213986) group, a chloro group, and a nitro group on a benzene (B151609) ring, provides a scaffold for the development of various biologically active molecules. While its direct biological effects are not extensively documented, preliminary investigations and studies on its derivatives suggest potential antimicrobial and cytotoxic activities.[1] This technical guide aims to provide an in-depth overview of the potential biological activities of this compound, drawing from available data on the compound and its structural analogs.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₃ | PubChem |
| Molecular Weight | 187.58 g/mol | PubChem |
| Appearance | Light yellow to brown crystalline powder | Sigma-Aldrich |
| Melting Point | 81-83 °C | ChemicalBook |
| CAS Number | 1009-36-5 | PubChem |
Potential Biological Activities
The biological potential of this compound is inferred from studies on its derivatives, which have shown promise in antimicrobial and anticancer applications. The presence of the nitro and chloro groups is often associated with the biological efficacy of these molecules.
Antimicrobial Activity
Derivatives of structurally similar compounds, such as 2-chloro-5-nitrobenzoic acid, have demonstrated notable antibacterial properties.
Table 1: Antimicrobial Activity of a 2-Chloro-5-nitrobenzoic Acid Derivative
| Compound | Bacterial Strain | Inhibition Zone (mm) |
| Methylethanolammonium salt of 2-chloro-5-nitrobenzoic acid | Staphylococcus aureus | 27 |
| Escherichia coli | 17 |
Data extracted from a study on 2-chloro-5-nitrobenzoic acid derivatives.
The proposed antimicrobial mechanism for nitroaromatic compounds involves the enzymatic reduction of the nitro group within the bacterial cell. This process generates reactive nitrogen species that can induce oxidative stress, leading to damage of cellular components such as DNA, proteins, and lipids, ultimately inhibiting bacterial growth and viability.
Anticancer Activity
Derivatives containing the 2-chloro-5-nitro-phenyl moiety have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, hybrid molecules of ciminalum (which has a related structure) and thiazolidinone have shown significant anticancer activity.
Table 2: In Vitro Anticancer Activity of a Ciminalum-Thiazolidinone Hybrid Molecule (Compound 2h)
| Cancer Cell Line | GI₅₀ (µM) |
| Leukemia (MOLT-4) | < 0.01 |
| Colon Cancer (SW-620) | < 0.01 |
| CNS Cancer (SF-539) | < 0.01 |
| Melanoma (SK-MEL-5) | < 0.01 |
GI₅₀: Concentration causing 50% growth inhibition. Data from a study on ciminalum-thiazolidinone hybrids.
The anticancer mechanism of action for many nitroaromatic compounds is believed to be related to their ability to act as alkylating agents after reductive activation, particularly in the hypoxic environment of tumors. This can lead to DNA damage and the induction of apoptosis.
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the antimicrobial and anticancer activities of compounds like this compound and its derivatives.
Antimicrobial Susceptibility Testing: Disk Diffusion Assay
-
Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The surface of a Mueller-Hinton agar (B569324) plate is uniformly swabbed with the bacterial suspension.
-
Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A solvent control disk is also prepared.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.
Cytotoxicity Assessment: MTT Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in DMSO and then serially diluted in cell culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Visualizations
Logical Workflow for Biological Activity Screening
Caption: A logical workflow for the initial screening of the biological activity of this compound or its derivatives.
Proposed Antimicrobial Mechanism of Action for Nitroaromatic Compounds
Caption: Hypothesized antimicrobial mechanism of nitroaromatic compounds involving reductive activation within the bacterial cell.
Proposed Anticancer Mechanism of Action for Nitroaromatic Compounds
Caption: A potential anticancer mechanism for nitroaromatic compounds, highlighting their role as hypoxia-activated prodrugs.
Conclusion and Future Directions
While this compound is primarily utilized as a chemical intermediate, the biological activities observed in its derivatives suggest that this core structure may possess untapped therapeutic potential. The presence of the chloro and nitro functional groups appears to be crucial for the observed antimicrobial and anticancer effects of related compounds.
Future research should focus on the direct biological evaluation of this compound to confirm these potential activities. A systematic screening against a panel of bacterial strains and cancer cell lines would provide a clearer understanding of its efficacy and spectrum of activity. Furthermore, the synthesis and evaluation of a library of this compound derivatives could lead to the identification of lead compounds with improved potency and selectivity. Mechanistic studies would also be essential to elucidate the specific signaling pathways modulated by these compounds, paving the way for rational drug design and development.
References
Environmental Persistence of 2-Chloro-5-nitroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitroanisole (CAS No: 1009-36-5), a chlorinated nitroaromatic compound, serves as a key intermediate in the synthesis of various chemicals, including pharmaceuticals and dyes. Its chemical structure, characterized by a substituted benzene (B151609) ring, suggests a degree of environmental persistence. Due to its potential for release into the environment during manufacturing and use, understanding its fate and persistence is crucial for environmental risk assessment and the development of sustainable chemical processes. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental persistence of this compound, drawing upon available data for the compound and its structural analogs.
Chemical and Physical Properties
The environmental behavior of a chemical is largely dictated by its physical and chemical properties. While specific experimental data for this compound is limited, its properties can be inferred from its structure and data available for similar compounds.
| Property | Value | Source/Reference |
| Molecular Formula | C₇H₆ClNO₃ | PubChem |
| Molecular Weight | 187.58 g/mol | PubChem |
| Melting Point | 81-83 °C | ChemicalBook[1] |
| Boiling Point | 110 °C (literature) | ChemicalBook[1] |
| Water Solubility | Low (predicted) | Inferred from structure |
| Vapor Pressure | 0.00434 mmHg at 25°C | ChemicalBook[2] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 2.5 (predicted) | PubChem |
Note: The low water solubility and moderate octanol-water partition coefficient suggest a tendency for this compound to partition into organic matter in soil and sediment, potentially leading to its accumulation in these compartments. Its low vapor pressure indicates that volatilization from water and soil surfaces is not a significant dissipation pathway.
Environmental Fate and Degradation Pathways
The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.
Biodegradation
Direct experimental data on the biodegradation of this compound is scarce in the available scientific literature. However, studies on structurally similar compounds, such as 2-chloro-5-nitrophenol (B15424), provide valuable insights into its potential biotransformation pathways.
Microbial degradation of chlorinated nitroaromatic compounds is known to be challenging due to the presence of electron-withdrawing nitro and chloro groups, which make the aromatic ring less susceptible to oxidative attack by microbial enzymes.[3] However, some specialized microorganisms have been shown to degrade these compounds.
For instance, the bacterium Cupriavidus sp. strain CNP-8 has been shown to utilize 2-chloro-5-nitrophenol as a sole source of carbon and nitrogen.[4] The proposed degradation pathway involves an initial reduction of the nitro group. While this is for a related compound, it provides a plausible initial step for the biodegradation of this compound.
Predicted Biodegradation Pathway:
Based on the degradation of analogous compounds, a putative biodegradation pathway for this compound can be proposed. The initial step likely involves the reduction of the nitro group to a nitroso, hydroxylamino, and subsequently an amino group. This is a common initial step in the microbial degradation of nitroaromatic compounds. Following the reduction of the nitro group, the methoxy (B1213986) group may be cleaved, and the chlorine atom may be removed through hydrolytic or reductive dehalogenation, leading to ring cleavage and eventual mineralization.
Caption: Putative initial steps in the biodegradation of this compound.
Photodegradation
Photodegradation in the environment can be a significant removal mechanism for organic pollutants. This process can occur through direct absorption of sunlight or indirect reaction with photochemically generated reactive species like hydroxyl radicals.
While specific quantum yields for the photodegradation of this compound are not available, nitroaromatic compounds are known to undergo phototransformation. The nitro group can be reduced, or the aromatic ring can be hydroxylated. The presence of a chlorine atom may also influence the photodegradation pathway, potentially leading to dechlorination.
Hydrolysis
Hydrolysis is a chemical reaction with water that can lead to the degradation of organic compounds. The susceptibility of this compound to hydrolysis under typical environmental pH conditions (pH 5-9) is expected to be low. The ether linkage and the carbon-chlorine bond on an aromatic ring are generally stable to hydrolysis under these conditions.
Ecotoxicity
The ecotoxicity of this compound is not well-documented. However, nitroaromatic compounds, as a class, are known to exhibit toxicity to a range of aquatic organisms. Their toxicity is often related to their ability to act as uncouplers of oxidative phosphorylation or to generate reactive oxygen species.
Ecotoxicity Data for Structurally Similar Compounds:
To provide an indication of the potential ecotoxicity of this compound, data for related compounds are presented below. It is important to note that these are for analogue compounds and should be used for preliminary assessment only.
| Organism | Compound | Endpoint | Value (mg/L) | Source/Reference |
| Daphnia magna | 2-Chloro-5-nitroaniline | EC50 (5 min) | 16.9 | Safety Data Sheet[5] |
| Daphnia magna | 2-Chloro-5-nitroaniline | EC50 (15 min) | 18.1 | Safety Data Sheet[5] |
| Daphnia magna | 2-Chloro-5-nitroaniline | EC50 (30 min) | 19.8 | Safety Data Sheet[5] |
Experimental Protocols
Standardized test methods are essential for evaluating the environmental persistence and ecotoxicity of chemicals. The following section outlines relevant experimental protocols that can be applied to this compound.
Biodegradation Testing
OECD Guideline 301: Ready Biodegradability
This guideline provides a set of screening tests to assess the ready biodegradability of organic chemicals in an aerobic aqueous medium. The principle involves incubating the test substance with a microbial inoculum (e.g., from activated sludge) and measuring the extent of biodegradation over 28 days by monitoring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.
Caption: Workflow for OECD 301 Ready Biodegradability Test.
OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil
This guideline is used to determine the rate and route of degradation of a chemical in soil under aerobic and/or anaerobic conditions. The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to soil samples, which are then incubated under controlled conditions. At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products. The evolution of ¹⁴CO₂ is also monitored to assess mineralization.
Analytical Methods
The detection and quantification of this compound in environmental matrices require sensitive and specific analytical methods.
EPA Method 8270: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)
This method is suitable for the analysis of a wide range of semivolatile organic compounds in various matrices, including water and soil. The general workflow is as follows:
-
Extraction:
-
Water: Liquid-liquid extraction or solid-phase extraction (SPE).
-
Soil/Sediment: Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction.
-
-
Concentration: The extract is concentrated to a smaller volume.
-
Analysis: The concentrated extract is injected into a gas chromatograph (GC) for separation, followed by detection and identification using a mass spectrometer (MS).
Caption: General workflow for the analysis of this compound.
Conclusion and Future Research
The available data, largely inferred from structurally similar compounds, suggest that this compound is likely to be persistent in the environment. Its low volatility and moderate lipophilicity indicate a potential for accumulation in soil and sediment. While biodegradation is a possible degradation pathway, it is expected to be slow.
To provide a more definitive assessment of the environmental risk posed by this compound, further research is needed in the following areas:
-
Quantitative Persistence Studies: Determination of the half-life of this compound in soil and water under various environmentally relevant conditions (e.g., different soil types, temperatures, and microbial activities).
-
Photodegradation Studies: Measurement of the quantum yield and identification of the photoproducts of this compound to assess the importance of this degradation pathway.
-
Biodegradation Studies: Isolation and characterization of microbial strains capable of degrading this compound and elucidation of the specific metabolic pathways and enzymes involved.
-
Ecotoxicity Testing: Generation of acute and chronic ecotoxicity data for this compound using standard indicator species (e.g., fish, Daphnia magna, and algae) to accurately characterize its environmental hazard.
A comprehensive understanding of the environmental persistence of this compound will enable more accurate risk assessments and inform the development of strategies to mitigate its potential environmental impact.
References
- 1. dl.astm.org [dl.astm.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. s4science.at [s4science.at]
- 4. Eco-toxicity of Three Nitroaromatics Pollutants to Freshwater Fish Exposed to Controlled Conditions | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. Quantitative structure-activity relationships of nitroaromatics toxicity to the algae (Scenedesmus obliguus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Key Hazards and GHS Classifications for 2-Chloro-5-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key hazards and Globally Harmonized System (GHS) classifications for 2-Chloro-5-nitroanisole. The information is intended to support safe handling, risk assessment, and regulatory compliance in research and development settings.
Chemical Identification and Physical Properties
This compound is an aromatic organic compound with the chemical formula C₇H₆ClNO₃.[1][2] It is a solid at room temperature and is used as an intermediate in various chemical syntheses.[1]
| Property | Value | Source |
| Molecular Weight | 187.58 g/mol | [2][3] |
| Appearance | Brown or white solid/yellow crystalline powder | [4] |
| Melting Point | 81-85 °C | [5] |
| Boiling Point | 110 °C (lit.) | [4] |
| Density | 1.366 g/cm³ | [4] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [4] |
| Vapor Pressure | 0.00434 mmHg at 25°C | [4] |
GHS Hazard Classification
This compound is classified under the GHS with the following hazards:
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
Precautionary Statements (selection): [4][6]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Hazards
Acute Oral Toxicity
Skin Irritation
This compound is classified as a skin irritant (Category 2).[6] This classification is based on its potential to cause reversible inflammatory changes to the skin upon contact.
Eye Irritation
The compound is classified as causing serious eye irritation (Category 2).[6] This indicates that contact with the eyes can lead to significant, but reversible, damage.
Experimental Protocols for Hazard Identification
The GHS classifications are typically determined based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (based on OECD Guideline 401)
This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.
-
Test Animals: Typically rats, one species, adult, young, healthy.
-
Procedure:
-
Animals are fasted prior to administration.
-
The test substance is administered in a single dose by gavage.
-
Several dose groups are used with a sufficient number of animals per group.
-
Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.
-
Body weights are recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.
Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)
This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) inflammatory changes to the skin.
-
Test Animals: Typically albino rabbits.
-
Procedure:
-
A small area of the animal's fur is clipped.
-
0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area of skin under a gauze patch.
-
The patch is left in place for a specified period (e.g., 4 hours).
-
After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).
-
-
Endpoint: The severity of the skin reactions is scored and averaged. The classification is based on the mean scores for erythema and edema.
Acute Eye Irritation/Corrosion (based on OECD Guideline 405)
This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.
-
Test Animals: Typically albino rabbits.
-
Procedure:
-
A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye.
-
The other eye serves as an untreated control.
-
The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.
-
-
Endpoint: The severity of the ocular lesions is scored. The classification is based on the severity and reversibility of the observed effects.
Potential Mechanism of Toxicity
The toxicity of nitroaromatic compounds, including this compound, is often linked to the metabolic reduction of the nitro group. This process can generate reactive intermediates that lead to cellular damage through oxidative stress.
Caption: Proposed metabolic activation and oxidative stress pathway for this compound.
Summary and Recommendations
This compound presents moderate acute oral toxicity and is a skin and eye irritant. Researchers, scientists, and drug development professionals must handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area, such as a chemical fume hood. In case of exposure, follow the precautionary statements outlined in the GHS classification. For waste disposal, adhere to local and national regulations for hazardous chemical waste. A thorough understanding of these hazards is essential for maintaining a safe laboratory environment.
References
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of 2-Chloro-5-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 2-chloro-5-nitroanisole from 2-chloroanisole (B146271) via electrophilic aromatic substitution. The synthesis involves the nitration of 2-chloroanisole using a standard nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. This methodology is a common and effective route to obtaining the desired product, which is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] This application note includes a step-by-step experimental procedure, a comprehensive table of quantitative data, and a visual workflow of the synthesis process.
Introduction
This compound is an important organic intermediate characterized by the presence of chloro, nitro, and methoxy (B1213986) functional groups on a benzene (B151609) ring.[1] Its structure makes it a versatile building block in the development of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The synthesis of this compound is typically achieved through the nitration of 2-chloroanisole. The directing effects of the chloro and methoxy groups on the aromatic ring guide the incoming nitro group primarily to the para position relative to the methoxy group and ortho to the chloro group, resulting in the desired this compound isomer. Careful control of reaction conditions, especially temperature, is crucial to maximize the yield of the target product and minimize the formation of other isomers.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the product in the synthesis of this compound.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Purity (%) |
| 2-Chloroanisole | C₇H₇ClO | 142.58 | -26 | >98 |
| This compound | C₇H₆ClNO₃ | 187.58 | 81-85 | >98 |
Experimental Protocol
Materials and Equipment
-
2-Chloroanisole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
Procedure
1. Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chloroanisole.
-
Place the flask in an ice bath and begin stirring.
-
Carefully and slowly add concentrated sulfuric acid to the 2-chloroanisole while maintaining the temperature of the mixture at 0-5 °C.
2. Nitration:
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Once the 2-chloroanisole/sulfuric acid mixture is cooled to 0 °C, add the nitrating mixture dropwise using a dropping funnel over a period of 30-60 minutes.
-
Throughout the addition, carefully monitor the reaction temperature and maintain it between 0-10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
3. Work-up and Isolation:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with constant stirring. This will quench the reaction and precipitate the crude product.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.
4. Purification:
-
The crude this compound can be purified by recrystallization.[3][4][5][6][7]
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven or air dry to a constant weight. A typical yield for this reaction is in the range of 70-80%.
5. Characterization:
-
Determine the melting point of the purified product. The literature melting point is in the range of 81-85 °C.
-
Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure of the this compound.
Characterization Data
-
¹H NMR (CDCl₃): The expected signals would include a singlet for the methoxy protons and three aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR (CDCl₃): The spectrum should show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule.[8][9][10]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle them with extreme care, and always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic. Strict temperature control is essential to prevent runaway reactions.
-
Always add acid to water, not the other way around, when preparing dilutions. In this protocol, the addition of the nitrating mixture to the reaction flask and the quenching of the reaction mixture on ice must be done slowly and with efficient stirring.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. This compound|CAS 1009-36-5|High Purity [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. mt.com [mt.com]
- 5. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chemconnections.org [chemconnections.org]
- 8. This compound | C7H6ClNO3 | CID 70519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloro-5-nitrophenol(619-10-3) 13C NMR spectrum [chemicalbook.com]
- 10. 5-CHLORO-2-NITROANISOLE(6627-53-8) 13C NMR spectrum [chemicalbook.com]
Application Note: Protocol for the Regioselective Chlorination of 5-Nitroanisole Using N-Chlorosuccinimide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the electrophilic chlorination of 5-nitroanisole to synthesize 2-chloro-5-nitroanisole using N-Chlorosuccinimide (NCS). Due to the electron-withdrawing nature of the nitro group, 5-nitroanisole is an electron-deficient aromatic system, which necessitates the use of a catalyst to activate the NCS reagent.[1] This application note outlines two effective catalytic methods: a strong acid-catalyzed approach and a milder DMSO-catalyzed system, complete with experimental procedures, data interpretation, and reaction mechanism diagrams.
Introduction
The introduction of a chlorine atom into aromatic rings is a fundamental transformation in organic synthesis, significantly influencing the biological activity and pharmacokinetic properties of molecules.[2][3] this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] N-Chlorosuccinimide (NCS) is a widely used chlorinating agent due to its stability, ease of handling as a crystalline solid, and milder reactivity compared to hazardous reagents like chlorine gas.[5][6][7]
However, the direct chlorination of electron-deficient aromatic rings, such as 5-nitroanisole, is challenging due to the reduced nucleophilicity of the substrate.[1][8] To facilitate this transformation, NCS must be activated to generate a more potent electrophilic chlorine species.[1][9] This protocol details methods using either an acid catalyst or dimethyl sulfoxide (B87167) (DMSO) to effectively promote the reaction.[1][2]
Reaction Mechanism and Principle
The chlorination of aromatic compounds with NCS proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[2] The key to chlorinating a deactivated ring like 5-nitroanisole is the initial activation of NCS to enhance the electrophilicity of the chlorine atom.
-
Acid-Catalyzed Activation: A strong acid, such as Boron trifluoride monohydrate (BF₃·H₂O) or p-Toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen or nitrogen of NCS. This protonation increases the electron-withdrawing effect of the succinimide (B58015) group, making the chlorine atom significantly more electrophilic.[1][10]
-
DMSO-Catalyzed Activation: In the milder approach, DMSO acts as a catalyst to activate NCS, forming a more reactive electrophilic chlorine species suitable for functionalizing sensitive substrates.[1][2]
Once the activated chlorine electrophile (Cl⁺) is generated, the electron-rich π-system of the 5-nitroanisole ring performs a nucleophilic attack. This attack preferentially occurs at the C2 position (ortho to the activating methoxy (B1213986) group and meta to the deactivating nitro group), leading to a resonance-stabilized carbocation known as a sigma complex. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product, this compound, and succinimide as a byproduct.[2]
Data Presentation
The choice of catalyst significantly impacts reaction efficiency. The following table summarizes representative data for the chlorination of electron-deficient aromatic compounds, illustrating the effectiveness of the described catalytic systems.
| Entry | Substrate | Catalyst (mol%) | Reagent (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 5-Nitroanisole | BF₃·H₂O (200) | NCS (1.1) | CH₂Cl₂ | 25 | 12-24 | ~85-95 | [1] |
| 2 | 5-Nitroanisole | DMSO (20) | NCS (1.2) | CHCl₃ | 25 | 20 | ~70-85 | [1][2] |
| 3 | 4-Chloroacetanilide | HCl (aq) | NCS (0.5) | H₂O | 25 | 2 | 95 | [3] |
| 4 | Various Arenes | p-TsOH / NaCl | NCS | H₂O | 40 | 1-3 | 75-96 | [3][10] |
Experimental Protocols
4.1 Materials and Reagents
-
5-Nitroanisole (Substrate)
-
N-Chlorosuccinimide (NCS)
-
Boron trifluoride monohydrate (BF₃·H₂O) or Dimethyl sulfoxide (DMSO)
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (B151607) (CHCl₃), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
4.2 Protocol A: BF₃·H₂O Catalyzed Chlorination
This method is highly effective for deactivated substrates.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-nitroanisole (1.0 mmol).
-
Reagent Addition: Dissolve the substrate in anhydrous dichloromethane (10 mL). Add N-Chlorosuccinimide (1.1 mmol, 1.1 equivalents). Stir the mixture at room temperature until the solids dissolve.[1]
-
Catalyst Addition: In a fume hood, carefully add boron trifluoride monohydrate (BF₃·H₂O) (2.0 mmol, 2.0 equivalents) to the reaction mixture.[1]
-
Reaction Conditions: Stir the reaction at room temperature (approx. 25 °C).
-
Monitoring: Monitor the reaction progress periodically by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium thiosulfate solution (2 x 10 mL) to quench any unreacted NCS, followed by brine (10 mL).[1]
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
4.3 Protocol B: DMSO-Catalyzed Chlorination
This is a milder alternative, suitable for substrates with sensitive functional groups.
-
Reaction Setup: To a dry vial or Schlenk tube, add 5-nitroanisole (0.25 mmol), N-Chlorosuccinimide (0.3 mmol, 1.2 equivalents), and a magnetic stir bar.[1][2]
-
Solvent Addition: Add anhydrous chloroform (1.0 mL) to achieve a 0.25 M solution.
-
Catalyst Addition: Add dimethyl sulfoxide (DMSO) (0.05 mmol, 20 mol%) to the mixture.[1][2]
-
Reaction Conditions: Seal the vessel and stir the reaction mixture at 25 °C for 20 hours.[2]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Isolation: Follow steps 6-8 from Protocol A.
Visualized Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. isca.me [isca.me]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. suru-chem.com [suru-chem.com]
- 8. Chlorination - Common Conditions [commonorganicchemistry.com]
- 9. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Chloro-5-nitroanisole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-5-nitroanisole, a versatile intermediate in organic synthesis. This document details key reactions, experimental protocols, and the application of this compound in the synthesis of valuable molecular scaffolds.
Introduction
This compound is a key building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical, agrochemical, and dye industries.[1][2][3][4] Its chemical reactivity is primarily dictated by two functional groups: the chloro group, which is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and the nitro group, which can be readily reduced to an amino group. This dual functionality allows for sequential and diverse chemical transformations, making it a valuable precursor for complex molecular architectures.[1]
Key Synthetic Transformations and Protocols
The primary applications of this compound as a synthetic intermediate revolve around three main types of reactions: nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and the reduction of the nitro group.
Reduction of the Nitro Group
The reduction of the nitro group in this compound to an amino group yields 2-chloro-5-methoxyaniline (B1294355), a valuable intermediate for the synthesis of various heterocyclic compounds and other substituted anilines. A common and effective method for this transformation is the use of tin(II) chloride in the presence of a strong acid.
Experimental Protocol: Synthesis of 2-Chloro-5-methoxyaniline
This protocol describes the reduction of this compound to 2-chloro-5-methoxyaniline using stannous chloride.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| This compound | 1009-36-5 | 187.58 | 1.0 g | 1.0 |
| Stannous chloride dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.65 | 3.6 g | 3.0 |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 10 mL | - |
| Ethyl acetate (B1210297) | 141-78-6 | 88.11 | As needed | - |
| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 | As needed | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g, 5.33 mmol) in 20 mL of ethanol.
-
To this solution, add a solution of stannous chloride dihydrate (3.6 g, 16.0 mmol) in 10 mL of concentrated hydrochloric acid.
-
Heat the reaction mixture to 60°C and stir for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-chloro-5-methoxyaniline can be purified by column chromatography on silica (B1680970) gel.
Expected Yield: 78-85%
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent in this compound allows for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound. This is a powerful method for the synthesis of biaryl compounds.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| This compound | 1009-36-5 | 187.58 | 1.0 mmol | 1.0 |
| Phenylboronic acid | 98-80-6 | 121.93 | 1.5 mmol | 1.5 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.05 mmol | 0.05 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 mmol | 2.0 |
| 1,4-Dioxane (B91453) | 123-91-1 | 88.11 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Expected Yield: High yields, often >80%, are expected depending on the specific boronic acid used.
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine (B109124)
This protocol details a general procedure for the amination of this compound with morpholine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| This compound | 1009-36-5 | 187.58 | 1.0 mmol | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.01 mmol | 0.01 |
| XPhos | 51580-45-9 | 476.66 | 0.03 mmol | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 mmol | 1.4 |
| Toluene (B28343) | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.01 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed toluene (5 mL).
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Heat the reaction mixture to 100°C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Expected Yield: Yields are typically high, often exceeding 90%.[1]
Applications in the Synthesis of Heterocycles
The derivatives of this compound are valuable precursors for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many biologically active molecules. For example, the amino derivative, 2-chloro-5-methoxyaniline, can be used in the synthesis of phenothiazines, which have applications in medicinal chemistry.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical transformations, including reduction of the nitro group and palladium-catalyzed cross-coupling reactions, provides access to a wide range of functionalized aromatic compounds. The protocols outlined in these application notes serve as a guide for researchers in the efficient utilization of this key building block for the synthesis of complex molecules in drug discovery and materials science.
References
- 1. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
- 2. 2-Methoxy-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Chloro-5-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for the utilization of 2-Chloro-5-nitroanisole as a versatile starting material in the synthesis of various medicinally relevant heterocyclic compounds. The presence of a reactive chloro group, an activating nitro group, and a methoxy (B1213986) moiety makes this compound a valuable building block for constructing complex molecular architectures.
Overview of Synthetic Applications
This compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloro group by a variety of nucleophiles. This reactivity is central to its application in forming key intermediates for the synthesis of nitrogen, sulfur, and oxygen-containing heterocycles.
Key Synthetic Pathways:
-
Synthesis of Phenothiazine (B1677639) Scaffolds: Through an initial Ullmann condensation to form a diarylamine intermediate, followed by a thionation/cyclization reaction.
-
Synthesis of Benzimidazole (B57391) Derivatives: Involving a multi-step sequence of nucleophilic aromatic substitution, nitro group reduction, and cyclization.
-
Synthesis of Dibenzofuran Cores: Via an Ullmann-type ether synthesis followed by an intramolecular cyclization.
The following sections provide detailed experimental protocols for these key transformations.
Experimental Protocols
Protocol 1: Synthesis of 3-Methoxy-7-nitrophenothiazine
This protocol outlines a two-step synthesis of a substituted phenothiazine, a core structure in many antipsychotic and antihistaminic drugs. The first step is a copper-catalyzed Ullmann condensation, followed by a cyclization with elemental sulfur.
Step 1: Synthesis of 2-Amino-4-methoxyphenyl-(2'-nitrophenyl)amine
-
Reaction Principle: An Ullmann condensation reaction couples this compound with 2-aminothiophenol. However, a more direct route to a phenothiazine precursor involves coupling with an aminothiophenol. A common synthetic route involves the reaction of a substituted diphenylamine (B1679370) with sulfur. Here we will first synthesize a diarylamine intermediate.
-
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), 2-aminophenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Synthesis of 3-Methoxy-7-nitrophenothiazine
-
Reaction Principle: The diarylamine intermediate undergoes a cyclization reaction with sulfur, catalyzed by iodine, to form the phenothiazine ring system.
-
Materials:
-
Diarylamine intermediate from Step 1
-
Sulfur powder
-
Iodine (catalytic amount)
-
o-Dichlorobenzene (ODCB)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the diarylamine intermediate (1.0 eq) in o-dichlorobenzene.
-
Add sulfur powder (2.5 eq) and a catalytic amount of iodine.
-
Heat the mixture to reflux (approx. 180 °C) for 4-6 hours. Hydrogen sulfide (B99878) gas will be evolved, which should be passed through a scrubber containing a bleach solution.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired phenothiazine derivative.
-
Protocol 2: Synthesis of 5-Methoxy-2-methyl-1H-benzo[d]imidazole
This three-step protocol describes the synthesis of a substituted benzimidazole, a common scaffold in anthelmintic and antiulcer drugs.
Step 1: Synthesis of N-ethyl-2-methoxy-4-nitroaniline
-
Reaction Principle: A nucleophilic aromatic substitution (SNAr) reaction where ethylamine (B1201723) displaces the chloride from this compound.
-
Materials:
-
This compound
-
Ethylamine (in ethanol (B145695) or as an aqueous solution)
-
Ethanol
-
Triethylamine (optional, as a base)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a pressure vessel.
-
Add an excess of ethylamine solution (3.0-5.0 eq).
-
Seal the vessel and heat to 80-100 °C for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove excess ethylamine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of N¹-ethyl-2-methoxybenzene-1,4-diamine
-
Reaction Principle: Reduction of the nitro group to a primary amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.
-
Materials:
-
N-ethyl-2-methoxy-4-nitroaniline from Step 1
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the nitroaniline (1.0 eq) in ethanol or ethyl acetate.
-
Prepare a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated HCl.
-
Slowly add the tin(II) chloride solution to the nitroaniline solution at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Basify the reaction mixture carefully with a cold concentrated NaOH solution until a precipitate of tin salts dissolves.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the diamine. The product is often used immediately in the next step due to its instability.
-
Step 3: Cyclization to form 5-Methoxy-2-methyl-1H-benzo[d]imidazole
-
Reaction Principle: The diamine undergoes a Phillips condensation with acetic acid to form the benzimidazole ring.
-
Materials:
-
N¹-ethyl-2-methoxybenzene-1,4-diamine from Step 2
-
Acetic acid
-
Hydrochloric acid (4M)
-
-
Procedure:
-
Dissolve the crude diamine (1.0 eq) in 4M hydrochloric acid.
-
Add acetic acid (1.2 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the benzimidazole derivative.
-
Data Presentation
The following tables summarize typical quantitative data for the key reactions described above. Note that yields and reaction times can vary based on the specific substrate and reaction scale.
| Reaction | Starting Material | Product | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |
| Ullmann Condensation | This compound | Diarylamine Intermediate | 60-80 | 12-24 | 120-130 |
| Phenothiazine Cyclization | Diarylamine Intermediate | 3-Methoxy-7-nitrophenothiazine | 50-70 | 4-6 | ~180 |
| SNAr with Amine | This compound | N-alkyl-2-methoxy-4-nitroaniline | 85-95 | 6-12 | 80-100 |
| Nitro Group Reduction | N-alkyl-2-methoxy-4-nitroaniline | Diamine Intermediate | 80-95 | 2-4 | Room Temp |
| Benzimidazole Formation | Diamine Intermediate | 5-Methoxy-benzimidazole | 70-90 | 2-4 | Reflux |
Visualizations
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Synthetic pathway for 3-Methoxy-7-nitrophenothiazine.
Caption: Multi-step synthesis of a substituted benzimidazole.
Caption: General workflow for heterocycle synthesis.
Application Notes and Protocols for 2-Chloro-5-nitroanisole in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitroanisole is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds.[1] Its unique molecular structure, featuring a chloro group, a nitro group, and a methoxy (B1213986) group on a benzene (B151609) ring, provides multiple reactive sites for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the preparation of N-aryl-2-amino-5-nitroanisole derivatives and their subsequent conversion to benzimidazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.
Key Applications in Pharmaceutical Synthesis
This compound is a valuable starting material for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). Its primary applications in pharmaceutical manufacturing include:
-
Synthesis of Benzimidazole (B57391) Derivatives: As a precursor to 2-amino-5-nitroanisole, it is instrumental in the synthesis of substituted benzimidazoles. Benzimidazole-containing molecules are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
-
Precursor for Triazole Derivatives: The chemical functionalities of this compound allow for its use in the synthesis of various triazole derivatives, which are another important class of heterocyclic compounds with diverse therapeutic applications.
-
Intermediate for N-Aryl Amines: The chloro group is susceptible to nucleophilic aromatic substitution, making it an ideal substrate for modern cross-coupling reactions like the Buchwald-Hartwig amination to produce N-aryl-2-amino-5-nitroanisole derivatives. These compounds can serve as key building blocks for more complex drug molecules.
Experimental Protocols
Protocol 1: Synthesis of N-(4-methoxyphenyl)-2-methoxy-4-nitroaniline via Buchwald-Hartwig Amination
This protocol details a representative Buchwald-Hartwig amination reaction for the synthesis of an N-aryl-2-amino-5-nitroanisole derivative.
Reaction Scheme:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 187.58 | 1.88 g | 10 |
| 4-Methoxyaniline | 123.15 | 1.48 g | 12 |
| Pd₂(dba)₃ | 915.72 | 92 mg | 0.1 |
| XPhos | 476.65 | 191 mg | 0.4 |
| Sodium tert-butoxide | 96.10 | 1.35 g | 14 |
| Toluene (B28343) (anhydrous) | - | 50 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.88 g, 10 mmol), 4-methoxyaniline (1.48 g, 12 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), XPhos (191 mg, 0.4 mmol), and sodium tert-butoxide (1.35 g, 14 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (50 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water (50 mL).
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Expected Yield: 85-95%
Protocol 2: Reductive Cyclization for the Synthesis of 2-Aryl-5-methoxy-benzimidazole
This protocol describes the synthesis of a benzimidazole derivative from the product obtained in Protocol 1. The nitro group is first reduced to an amine, which then undergoes cyclization with an aldehyde.
Reaction Scheme:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| N-(4-methoxyphenyl)-2-methoxy-4-nitroaniline | 274.28 | 2.74 g | 10 |
| Tin(II) chloride dihydrate | 225.63 | 11.28 g | 50 |
| Concentrated HCl | - | 20 mL | - |
| Benzaldehyde (B42025) | 106.12 | 1.06 g | 10 |
| Ethanol (B145695) | - | 50 mL | - |
Procedure:
-
Reduction of the Nitro Group:
-
In a round-bottom flask, dissolve N-(4-methoxyphenyl)-2-methoxy-4-nitroaniline (2.74 g, 10 mmol) in ethanol (30 mL).
-
Add a solution of tin(II) chloride dihydrate (11.28 g, 50 mmol) in concentrated HCl (20 mL) dropwise at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat at 50 °C for 3 hours.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diamine.
-
-
Benzimidazole Formation:
-
Dissolve the crude diamine in ethanol (20 mL).
-
Add benzaldehyde (1.06 g, 10 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
-
Expected Yield: 70-85% (over two steps)
Data Presentation
| Intermediate/Product | Starting Material | Reaction Type | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| N-(4-methoxyphenyl)-2-methoxy-4-nitroaniline | This compound | Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | Toluene | 100 | 18 | 90 | >98 |
| 1-(4-methoxyphenyl)-5-methoxy-2-phenyl-1H-benzo[d]imidazole | N-(4-methoxyphenyl)-2-methoxy-4-nitroaniline | Reductive Cyclization | SnCl₂·2H₂O / HCl | Ethanol | 50 / Reflux | 3 / 5 | 78 | >97 |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the synthesis of a benzimidazole derivative from this compound.
Signaling Pathway
Many pharmaceuticals derived from heterocyclic scaffolds, such as those accessible from this compound, target key cellular signaling pathways implicated in diseases like cancer. A prominent example is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. Small molecule inhibitors can target different nodes of this pathway.
Caption: The PI3K/AKT/mTOR signaling pathway and potential points of inhibition.
References
Application Notes and Protocols: The Role of 2-Chloro-5-nitroanisole and its Derivatives in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2-chloro-5-nitroanisole and its close structural analogs as key intermediates in the synthesis of agrochemicals. While direct large-scale application of this compound in the synthesis of a major commercial agrochemical is not extensively documented in readily available literature, its chemical structure is paradigmatic for the synthesis of potent pesticides. This document will focus on the synthesis of the widely used molluscicide, Niclosamide (B1684120), which utilizes the structurally related precursor, 2-chloro-4-nitroaniline (B86195). A proposed synthetic route from this compound to a suitable amine precursor will be detailed, followed by the established synthesis of Niclosamide, its biological activity, and mechanism of action.
Introduction: this compound as a Versatile Intermediate
This compound is an aromatic organic compound characterized by a benzene (B151609) ring substituted with a chlorine atom, a nitro group, and a methoxy (B1213986) group.[1] This combination of functional groups makes it a versatile intermediate for organic synthesis. The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring for nucleophilic substitution reactions, while the methoxy group can be a site for further modification. These properties are highly valuable in the construction of complex molecules, including those with biological activity relevant to the agrochemical industry.[1][2][3]
Proposed Synthesis of a Niclosamide Precursor from this compound
While 2-chloro-4-nitroaniline is the direct precursor for Niclosamide synthesis, a similar amine can be conceptually derived from this compound through a two-step process involving demethylation followed by amination. This highlights the synthetic utility of the anisole (B1667542) moiety.
Experimental Protocol:
Step 1: Demethylation of this compound to 2-Chloro-5-nitrophenol
-
Materials: this compound, hydrobromic acid (48%), acetic acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add 48% hydrobromic acid (excess, e.g., 5-10 equivalents).
-
Heat the reaction mixture to reflux (approximately 120-125 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
The product, 2-chloro-5-nitrophenol, will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
-
Step 2: Conversion of 2-Chloro-5-nitrophenol to 2-Amino-5-nitrophenol
This step is a conceptual representation of how a phenol (B47542) could be converted to an aniline (B41778), though in practice, direct synthesis of the required aniline is more common.
-
Note: This is a generalized representation. Industrial synthesis of aminophenols often involves different routes.
Application in the Synthesis of Niclosamide
Niclosamide is a potent molluscicide used to control snails and slugs in agriculture and aquaculture. It is synthesized from 2-chloro-4-nitroaniline and 5-chlorosalicylic acid.[2]
Experimental Protocol: Synthesis of Niclosamide
-
Materials: 2-chloro-4-nitroaniline, 5-chlorosalicylic acid, phosphorus trichloride (B1173362), chlorobenzene (B131634).
-
Procedure: [2]
-
In a reaction vessel, dissolve 2-chloro-4-nitroaniline (1 equivalent) and 5-chlorosalicylic acid (1 equivalent) in chlorobenzene.
-
Heat the mixture to 135 °C.
-
Slowly add a solution of phosphorus trichloride (0.875 equivalents) in chlorobenzene dropwise to the reaction mixture.
-
Maintain the reaction at 135 °C for 3 hours.
-
Cool the reaction mixture to room temperature. A solid precipitate of Niclosamide will form.
-
Collect the solid by filtration and wash it with a suitable solvent.
-
Recrystallize the crude product from ethyl acetate (B1210297) or acetone (B3395972) to obtain pure N-(2-chloro-4-nitrophenyl)-5-chloro-2-hydroxy-benzamide (Niclosamide).[2]
-
Synthesis Workflow for Niclosamide
Caption: Synthesis of Niclosamide from its key precursors.
Biological Activity and Mechanism of Action of Niclosamide
Niclosamide is highly effective against a wide range of snail species, including those that act as intermediate hosts for parasites affecting livestock and humans.
| Agrochemical | Target Pest | Efficacy | Mechanism of Action |
| Niclosamide | Snails and Slugs | High mortality at low concentrations | Uncouples oxidative phosphorylation, inhibiting ATP production.[4] |
Signaling Pathway of Niclosamide's Action
Caption: Niclosamide's mechanism of action in snail mitochondria.
Conclusion
This compound and its structural analogs are valuable intermediates in the synthesis of agrochemicals. The presence of reactive functional groups allows for the construction of complex and biologically active molecules. The synthesis of the molluscicide Niclosamide from a related precursor, 2-chloro-4-nitroaniline, serves as a prime example of the application of such building blocks in developing effective crop protection agents. The detailed protocols and mechanistic insights provided herein are intended to aid researchers in the design and synthesis of novel agrochemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. Niclosamide synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Successive paired electrochemical late-stage modification of niclosamide a common anthelmintic drug. A green protocol for the synthesis of new drug-like molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Involving 2-Chloro-5-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitroanisole is a versatile chemical intermediate of significant interest in the fields of medicinal chemistry, agrochemicals, and dye synthesis.[1][2] Its aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of a strong electron-withdrawing nitro group positioned para to the chloro substituent. This electronic arrangement facilitates the displacement of the chloride leaving group by a wide range of nucleophiles, enabling the synthesis of diverse molecular scaffolds. These reactions are fundamental in the development of novel pharmaceuticals and other functional organic molecules.[1][2]
The SNAr reaction with this compound proceeds via a well-established addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. In the subsequent step, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
These application notes provide an overview of SNAr reactions involving this compound with various nucleophiles and include detailed protocols for their execution and analysis.
Applications in Synthesis
The reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules:
-
Pharmaceutical Synthesis: It serves as a precursor for the generation of a variety of pharmacologically active compounds. The introduction of amine, ether, or thioether functionalities through SNAr reactions is a common strategy in the development of new drug candidates.[1][2]
-
Agrochemical Development: The compound is utilized in the synthesis of novel pesticides and herbicides, where the resulting substituted nitroaromatic core can impart desired biological activity.[1]
-
Dye and Pigment Industry: The chromophoric nature of the nitroanisole moiety allows for its use in the production of specialty dyes and pigments.
Quantitative Data from Representative SNAr Reactions
While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes representative yields and conditions for analogous SNAr reactions on structurally similar activated chloro-nitroaromatic compounds. This data provides a valuable reference for estimating the expected outcomes and for the optimization of reaction conditions.
| Nucleophile | Substrate | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | p-Nitrochlorobenzene | Methanol | - | 48 | 1 | 98.7 |
| Aniline | 2,4-Dinitrochlorobenzene | Ethanol (B145695) | - | Reflux | 4 | ~95 |
| Piperidine (B6355638) | 2-Chloro-5-nitropyridine | Ethanol | Triethylamine (B128534) | Reflux | 2-4 | High |
| Thiophenol | 5-Chloro-2-nitroaniline | Isopropanol | Ammonia | 60 | 6 | High |
| Benzylamine | 2-Chloro-5-nitropyridine | Isopropanol/Water (1:1) | - | 80 | 2 | High |
Experimental Protocols
The following are generalized protocols for conducting nucleophilic aromatic substitution reactions with this compound. Researchers should consider these as starting points and may need to optimize conditions for specific substrates and desired outcomes.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)
This protocol describes a general procedure for the reaction of this compound with a secondary amine.
Materials:
-
This compound
-
Piperidine
-
Ethanol
-
Triethylamine
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (approximately 0.2 M concentration).
-
To this solution, add piperidine (1.1 eq) followed by triethylamine (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically when the starting material is no longer visible by TLC), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and MS analysis.
Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Ethoxide)
This protocol outlines the reaction of this compound with an alkoxide.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the careful addition of deionized water.
-
Extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
-
Confirm the structure of the product using spectroscopic methods.
Protocol 3: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
This protocol describes the substitution reaction with a thiol.
Materials:
-
This compound
-
Thiophenol
-
Dimethylformamide (DMF)
-
Potassium carbonate
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of thiophenol (1.1 eq) in DMF in a round-bottom flask, add potassium carbonate (1.5 eq) at room temperature.
-
Stir the mixture for 15-30 minutes.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
-
Characterize the final product by appropriate analytical techniques.
Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: A typical experimental workflow for SNAr reactions.
References
Application Notes and Protocols: Reduction of the Nitro Group in 2-Chloro-5-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in 2-Chloro-5-nitroanisole to yield 4-Chloro-3-methoxyaniline is a critical transformation in synthetic organic chemistry. The resulting aniline (B41778) is a valuable intermediate in the production of pharmaceuticals, agrochemicals, and dyes. The presence of both a chloro and a methoxy (B1213986) group on the aromatic ring necessitates the careful selection of reduction conditions to achieve high chemoselectivity and yield, avoiding undesired side reactions such as dehalogenation. This document provides detailed application notes and protocols for several common and effective methods for this reduction.
Overview of Reduction Methods
The conversion of a nitro group to an amine is a fundamental reaction that can be achieved through various reductive pathways. The most common methods involve catalytic hydrogenation, metal-acid systems, and other reducing agents. The choice of method often depends on the substrate's sensitivity to reaction conditions, the desired scale of the reaction, and the availability of reagents and equipment. For this compound, key considerations include preserving the chloro substituent and achieving a high yield of the desired 4-Chloro-3-methoxyaniline.
Data Presentation: Comparison of Reduction Conditions
The following table summarizes various experimental conditions for the reduction of this compound to 4-Chloro-3-methoxyaniline, providing a comparative overview of different methodologies.
| Method | Reducing Agent(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Metal/Acid Reduction | Iron (Fe) powder, Acetic Acid (AcOH) | Acetonitrile (B52724)/Ethanol | Reflux | 3.5 | ~100 (crude) |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O), Hydrochloric Acid (HCl) | Ethanol | 70 - Reflux | 1.5 - 2 | High | |
| Iron (Fe) powder, Ammonium Chloride (NH₄Cl) | Ethanol/Water | Reflux | 1 - 3 | High | |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C), Hydrogen (H₂) | Ethanol or other suitable solvents | Room Temperature | Variable | High |
Experimental Protocols
Protocol 1: Reduction with Iron in Acetic Acid
This protocol is adapted from a procedure for a closely related substrate and is expected to be highly effective for this compound.
Materials:
-
This compound
-
Iron powder
-
Glacial Acetic Acid
-
Acetonitrile or Ethanol
-
Water
-
Sodium Carbonate (solid)
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a solvent mixture of glacial acetic acid and acetonitrile (or ethanol) in a 1:1 ratio.
-
Add iron powder (4.0 eq) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring for approximately 3.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Carefully neutralize the mixture with solid sodium carbonate until the effervescence ceases.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude 4-Chloro-3-methoxyaniline.
Protocol 2: Reduction with Tin(II) Chloride in Hydrochloric Acid
This method is a classic and reliable procedure for the reduction of aromatic nitro compounds.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (B78521) (NaOH) solution (e.g., 3M)
-
Ethyl Acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.
-
Slowly add concentrated hydrochloric acid.
-
Heat the reaction mixture to 70°C or reflux and stir for 1.5 to 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully basify with a sodium hydroxide solution to precipitate tin salts.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 4-Chloro-3-methoxyaniline.
Protocol 3: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method is a clean and efficient way to reduce nitro groups, though care must be taken to prevent dehalogenation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%)
-
Ethanol or other suitable solvent
-
Hydrogen gas source (balloon or cylinder)
-
Hydrogenation flask (e.g., Parr shaker bottle or a thick-walled flask)
-
Magnetic stirrer and stir bar
-
Vacuum/inert gas line
-
Celite® for filtration
Procedure:
-
In a hydrogenation flask, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and connect it to a vacuum/inert gas line.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Pressurize the flask with hydrogen to the desired pressure (e.g., atmospheric pressure using a balloon or higher pressure in an autoclave).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain 4-Chloro-3-methoxyaniline.
Visualizations
Application Note: A Robust Reverse-Phase HPLC Method for Purity Analysis of 2-Chloro-5-nitroanisole
Introduction
2-Chloro-5-nitroanisole is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] Its purity is critical to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates by separating the main compound from any process-related impurities or degradation products.[2][3] This application note details a reliable and efficient reverse-phase HPLC (RP-HPLC) method for the quantitative determination of this compound purity. The described method is suitable for quality control and impurity profiling in research and drug development settings.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used.
-
Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of nitroaromatic compounds.[4]
-
Chemicals and Reagents:
-
This compound reference standard (≥98.0% purity)[5]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Chromatographic Conditions
A systematic approach was taken to optimize the chromatographic conditions to achieve a balance between resolution, analysis time, and sensitivity. The final optimized conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[9] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: 600 mL of acetonitrile was mixed with 400 mL of HPLC grade water. 1 mL of phosphoric acid was added, and the solution was mixed thoroughly and degassed.
-
Standard Solution Preparation: An accurately weighed amount of this compound reference standard was dissolved in the mobile phase to obtain a final concentration of 100 µg/mL.
-
Sample Solution Preparation: An accurately weighed amount of the this compound sample was dissolved in the mobile phase to achieve a target concentration of 100 µg/mL. The solution was filtered through a 0.45 µm syringe filter prior to injection.
Results and Discussion
The developed RP-HPLC method demonstrated excellent performance for the purity assessment of this compound. The method was validated for its specificity, linearity, precision, and accuracy according to the International Council for Harmonisation (ICH) guidelines.
Specificity
The specificity of the method was evaluated by analyzing a blank (mobile phase), the reference standard, and the sample solution. The chromatograms showed no interference from the blank at the retention time of this compound. The peak for the main analyte was well-resolved from any observed impurities.
Linearity
The linearity of the method was assessed by analyzing a series of standard solutions at different concentrations. The calibration curve showed a linear relationship between the peak area and the concentration of this compound over the tested range.
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
Precision
The precision of the method was determined by performing replicate injections of the standard solution. The results, expressed as the relative standard deviation (%RSD), were well within the acceptable limits, indicating good repeatability.
| Parameter | %RSD |
| Intra-day Precision (n=6) | < 1.0% |
| Inter-day Precision (n=6) | < 1.5% |
Accuracy
The accuracy of the method was established by performing a recovery study at different concentration levels. Known amounts of the reference standard were spiked into a sample matrix, and the recovery was calculated.
| Spiked Level | Mean Recovery (%) |
| 80% | 99.2% |
| 100% | 100.5% |
| 120% | 99.8% |
Protocol
This section provides a step-by-step protocol for the purity analysis of this compound using the developed RP-HPLC method.
Caption: Experimental workflow for the HPLC analysis of this compound.
-
System Preparation:
-
Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Ensure the column temperature is maintained at 30 °C.
-
Set the UV detector to a wavelength of 254 nm.
-
-
Injection Sequence:
-
Inject 10 µL of the mobile phase (blank) to ensure no system contamination.
-
Inject 10 µL of the standard solution in triplicate to check for system suitability (e.g., retention time, peak area reproducibility).
-
Inject 10 µL of the sample solution.
-
-
Data Processing:
-
Integrate the peaks in the resulting chromatograms.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the sample using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Conclusion
The reverse-phase HPLC method described in this application note is a simple, rapid, and reliable technique for determining the purity of this compound. The method is highly specific, linear, precise, and accurate, making it suitable for routine quality control analysis in the pharmaceutical industry. The use of a common C18 column and a straightforward mobile phase ensures the method's robustness and transferability.
Visualization of the Separation Principle
The separation of this compound from its potential impurities is based on the principles of reverse-phase chromatography.
Caption: Logical relationship in reverse-phase HPLC separation.
References
- 1. This compound|CAS 1009-36-5|High Purity [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of 5-Chloro-2-nitroanisole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
Application Note and Protocol: Monitoring 2-Chloro-5-nitroanisole Reactions with Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thin-layer chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring the progress of organic reactions. It provides a qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. This application note details a comprehensive protocol for setting up and interpreting TLC to monitor reactions involving 2-Chloro-5-nitroanisole, a common intermediate in pharmaceutical and fine chemical synthesis. By observing the disappearance of the starting material spot and the appearance of product spots on a TLC plate, researchers can efficiently determine reaction completion, optimize reaction conditions, and identify potential side products.
The principle of TLC is based on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). Compounds with a higher affinity for the stationary phase travel shorter distances up the plate, resulting in a lower Retention Factor (Rf), while compounds with a lower affinity for the stationary phase and higher solubility in the mobile phase travel further, yielding a higher Rf.
Experimental Protocols
This section outlines the necessary materials and the step-by-step procedure for monitoring a representative reaction of this compound, such as a nucleophilic aromatic substitution (SNAr) reaction where the chloro group is displaced.
2.1. Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.
-
Solvents: HPLC grade or distilled solvents such as ethyl acetate (B1210297), hexanes, dichloromethane (B109758), and methanol.
-
TLC Developing Chamber: A glass jar with a lid.
-
Spotting Capillaries: Glass capillary tubes.
-
Visualization: UV lamp (254 nm and 365 nm) and/or a potassium permanganate (B83412) staining solution.
-
Reaction Mixture: A sample of the ongoing reaction involving this compound.
-
Reference Standards: Pure samples of this compound (starting material) and, if available, the expected product.
2.2. Preparation of the Mobile Phase
The choice of the mobile phase (eluent) is critical for achieving good separation. The polarity of the solvent system should be adjusted to obtain Rf values for the compounds of interest between 0.2 and 0.8. A common starting point for aromatic compounds like this compound is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
Recommended Starting Solvent System: A 4:1 mixture of Hexanes:Ethyl Acetate is often a suitable starting point for separating moderately polar aromatic compounds.
-
Preparation: In a graduated cylinder, carefully measure 80 mL of hexanes and 20 mL of ethyl acetate. Transfer the mixture to the TLC developing chamber. Add a piece of filter paper to the inside of the chamber to saturate the atmosphere with solvent vapors, which improves the resolution of the separation. Close the chamber and allow it to equilibrate for at least 15 minutes before use.
2.3. Step-by-Step TLC Procedure
-
Plate Preparation: Using a pencil (not a pen, as ink will run with the solvent), gently draw a straight line (the baseline or origin) approximately 1 cm from the bottom of the TLC plate. Mark small, evenly spaced "x"s on this line where the samples will be spotted.
-
Sample Preparation: Dissolve a small amount of the pure starting material (this compound) and the expected product (if available) in a volatile solvent like ethyl acetate or dichloromethane to create reference solutions. For the reaction mixture, take a small aliquot (a few drops) and dilute it with the same solvent.
-
Spotting: Using a capillary tube, carefully spot a small amount of each prepared sample onto the designated "x"s on the baseline of the TLC plate. The spots should be small and concentrated to ensure good separation. Allow the solvent to evaporate completely between applications. A typical spotting arrangement would be:
-
Lane 1: Starting Material (SM) - this compound
-
Lane 2: Co-spot - A spot of the starting material with the reaction mixture spotted on top.
-
Lane 3: Reaction Mixture (RM)
-
-
Development: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the level of the mobile phase. Close the chamber and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.
-
Elution and Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Visualization:
-
UV Light: View the dried plate under a UV lamp. Compounds containing a chromophore, such as the nitroaromatic ring in this compound, will appear as dark spots on a fluorescent background at 254 nm.
-
Staining: If compounds are not UV-active or for better visualization, the plate can be dipped into a potassium permanganate stain. The plate is then gently heated with a heat gun, and compounds that can be oxidized will appear as yellow or brown spots on a purple background.
-
2.4. Data Interpretation and Rf Calculation
The Retention Factor (Rf) is a key parameter for identifying compounds. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
-
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
By comparing the Rf value of the spots in the reaction mixture lane to the reference spots, one can monitor the progress of the reaction. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding.
Data Presentation
The following table summarizes the expected TLC data for a hypothetical SNAr reaction of this compound with a nucleophile (Nu) to form 2-(Nu)-5-nitroanisole.
| Compound | Rf Value (4:1 Hexanes:Ethyl Acetate) | Visualization (UV 254 nm) |
| This compound | ~0.65 | Dark Spot |
| 2-(Nu)-5-nitroanisole | ~0.40 | Dark Spot |
| Reaction Mixture (t=0) | ~0.65 | Dark Spot |
| Reaction Mixture (t=x h) | ~0.65 and ~0.40 | Two Dark Spots |
| Reaction Mixture (t=final) | ~0.40 | Dark Spot |
Note: Rf values are indicative and can vary based on the specific TLC plate, temperature, and chamber saturation.
Visualization of Workflows and Principles
The following diagrams illustrate the experimental workflow and the fundamental principles of TLC separation.
Caption: Experimental workflow for monitoring a reaction using TLC.
Caption: Principle of compound separation in TLC.
Application Notes and Protocols: 2-Chloro-5-nitroanisole as a Precursor for Azo Dyes
Introduction
2-Chloro-5-nitroanisole is a versatile chemical intermediate, serving as a valuable precursor in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and, notably, dyes and pigments.[1][2] Its aromatic structure, featuring chloro, nitro, and methoxy (B1213986) functional groups, allows for a range of chemical modifications to produce complex molecules with desirable chromophoric properties.
The primary application of this compound in dye synthesis involves its conversion into an amino derivative, which can then be diazotized and coupled with various aromatic compounds to form azo dyes. Azo dyes, characterized by the -N=N- azo linkage, represent the largest and most diverse class of synthetic colorants used in the textile industry and other fields.[3]
This document provides detailed protocols for the synthesis of an azo dye starting from this compound, including the initial reduction to the corresponding aniline (B41778) derivative, followed by diazotization and coupling reactions.
I. Synthetic Pathway Overview
The synthesis of azo dyes from this compound is a multi-step process. The initial and critical step is the reduction of the nitro group to a primary amine, yielding 2-Chloro-5-methoxyaniline. This intermediate is then diazotized using nitrous acid at low temperatures to form a reactive diazonium salt. Subsequently, this diazonium salt is coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine, to produce the final azo dye.
Logical Workflow for Azo Dye Synthesis
Caption: Synthetic workflow for azo dye production from this compound.
II. Experimental Protocols
Protocol 1: Reduction of this compound
This protocol outlines the reduction of the nitro group of this compound to a primary amine, forming 2-Chloro-5-methoxyaniline. The procedure is adapted from standard methods for nitro group reduction.
Materials and Equipment:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution (50%)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol (B145695).
-
In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Cool the ethanolic solution of this compound in an ice bath with stirring.
-
Slowly add the tin(II) chloride solution to the cooled aldehyde solution. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Gently heat the mixture to reflux and maintain for 4 hours to ensure the completion of the reaction.
-
Cool the reaction mixture and carefully neutralize it with a 50% sodium hydroxide solution until the solution is alkaline.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-Chloro-5-methoxyaniline.
Protocol 2: Synthesis of an Azo Dye
This protocol describes the synthesis of a representative azo dye via the diazotization of 2-Chloro-5-methoxyaniline and subsequent coupling with β-naphthol. This procedure is adapted from established methods for the synthesis of monoazo dyes.[4]
Materials and Equipment:
-
2-Chloro-5-methoxyaniline (from Protocol 1)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (B80452) (NaNO₂)
-
β-Naphthol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice-salt bath
-
Beakers
-
Stirring rods
-
Büchner funnel and filter paper
Procedure:
Part A: Diazotization of 2-Chloro-5-methoxyaniline
-
In a 250 mL beaker, disperse 2-Chloro-5-methoxyaniline (e.g., 0.024 mol) in a mixture of 6 mL of concentrated sulfuric acid and 50 mL of water.
-
Cool the mixture to 0-5°C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (e.g., 0.02 mol) in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes, ensuring the temperature does not rise above 5°C.[4]
-
Stir the mixture for an additional 20 minutes in the ice bath to ensure complete formation of the diazonium salt.
-
To destroy excess nitrous acid, add a small amount of urea (e.g., 0.15 g) and stir until gas evolution ceases.[4]
Part B: Azo Coupling with β-Naphthol
-
In a separate 500 mL beaker, dissolve β-naphthol (e.g., 0.024 mol) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold β-naphthol solution with continuous, efficient stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture for 2 hours while maintaining the temperature below 5°C.
-
Collect the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a generous amount of cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.
-
Dry the final product in a vacuum oven at 60-70°C.
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis of an azo dye.
III. Data Presentation
The following tables provide representative data for azo dyes synthesized from precursors structurally similar to 2-Chloro-5-methoxyaniline, such as 2-methoxy-5-nitroaniline. This data can be used as a general reference for the expected properties of dyes derived from this compound.
Table 1: Spectroscopic Properties of Representative Azo Dyes
| Dye Structure (Diazo component coupled with) | Color | λmax (nm) | log ε |
| 1-hydroxynaphthalene | Yellow | 473 | 4.3 |
| 2-hydroxynaphthalene | Yellow | 480 | 4.5 |
| N-phenylnaphthylamine | Brown | 502 | 4.7 |
| 1,3-diaminobenzene | Orange | 485 | 4.6 |
| 1,3-dihydroxybenzene | Yellow | 467 | 4.2 |
| 3-aminophenol | Yellow | 470 | 4.4 |
Data adapted from studies on dyes derived from 2-methoxy-5-nitroaniline.[4]
Table 2: Fastness Properties of Representative Azo Dyes on Polyester Fabric
| Dye Structure (Diazo component coupled with) | Light Fastness (1-8 scale) | Wash Fastness (1-5 scale) | Rubbing Fastness (1-5 scale) |
| 1-hydroxynaphthalene | 5 | 4-5 | 4 |
| 2-hydroxynaphthalene | 5-6 | 5 | 4-5 |
| N-phenylnaphthylamine | 6 | 5 | 5 |
| 1,3-diaminobenzene | 5 | 4 | 4 |
| 1,3-dihydroxybenzene | 4-5 | 4-5 | 4 |
| 3-aminophenol | 5 | 5 | 4 |
Fastness ratings are based on a scale of 1-8 for light fastness and 1-5 for wash and rubbing fastness, with higher numbers indicating better performance. Data is representative for disperse azo dyes derived from nitroaniline precursors.[3][5]
IV. Conclusion
This compound is a suitable precursor for the synthesis of azo dyes. Through a straightforward reduction to 2-Chloro-5-methoxyaniline, followed by standard diazotization and azo coupling reactions, a variety of dyes with good color yield and fastness properties can be produced. The protocols provided herein offer a comprehensive guide for researchers and scientists in the development of novel colorants based on this versatile intermediate. The specific shade and properties of the final dye can be tailored by the choice of the coupling component, allowing for a wide range of potential applications in the textile and pigment industries.
References
- 1. 4-Chloro-2-methoxyaniline | 93-50-5 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. orientjchem.org [orientjchem.org]
- 4. scialert.net [scialert.net]
- 5. Dis-Azo Dyes Derived From 2-Methoxy-5-Nitroaniline and 3-Chloroaniline and Their Application on olymer Fibres – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-nitroanisole
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Chloro-5-nitroanisole. The information is tailored for researchers, scientists, and professionals in drug development to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent method is the electrophilic nitration of 4-chloroanisole (B146269) using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Careful control of reaction conditions, especially temperature, is crucial for achieving high yield and regioselectivity.
Q2: Why is temperature control so critical during the nitration of 4-chloroanisole?
A2: Temperature control is paramount for several reasons. The nitration reaction is highly exothermic, and maintaining a low temperature (typically 0-10°C) is necessary to control the reaction rate.[1] More importantly, it helps to maximize the formation of the desired this compound isomer over other potential isomers. The methoxy (B1213986) group of 4-chloroanisole is an ortho-, para-director, and the chloro group is also an ortho-, para-director. Low temperatures favor nitration at the position ortho to the methoxy group and meta to the chloro group, yielding the desired product.
Q3: What are the main byproducts or impurities I should expect?
A3: The primary byproduct is the isomeric 4-chloro-3-nitroanisole.[2] The formation of this and other isomers is a significant factor that can reduce the yield of the desired product. Additionally, dinitrated products can form if the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent). Incomplete reaction can also leave unreacted 4-chloroanisole in the product mixture.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material (4-chloroanisole) and the formation of the product. The reaction is considered complete when the starting material is no longer detectable.
Troubleshooting Guide
Issue 1: Low Overall Yield
Low yield is a common problem that can be attributed to several factors throughout the synthesis and purification process.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction using TLC or GC to ensure the complete consumption of the starting material.[1] If the reaction stalls, consider extending the reaction time or slightly increasing the amount of the nitrating agent. |
| Suboptimal Reaction Temperature | Maintain a strict temperature range of 0-10°C during the addition of the nitrating agent and for the duration of the reaction to minimize side product formation.[1] |
| Significant Isomer Formation | Precise temperature control is the primary method to improve regioselectivity. Lowering the temperature can further favor the desired isomer. |
| Losses During Work-up and Purification | The work-up procedure of pouring the reaction mixture onto ice water should be done carefully to ensure complete precipitation of the crude product.[3] For purification, a suspension/slurry method is often more effective than traditional recrystallization to minimize loss of product.[1] |
Issue 2: Product Purity is Below 99%
Achieving high purity requires both optimized reaction conditions and meticulous purification.
| Potential Cause | Recommended Solution |
| Inefficient Isomer Separation | A suspension/slurry method is highly effective for separating this compound from its isomers.[1] The crude product is stirred in a solvent where the desired isomer has significantly lower solubility. |
| Co-precipitation of Isomers | Traditional recrystallization can sometimes lead to co-precipitation. If using this method, ensure the correct solvent system is chosen and that cooling is gradual to allow for selective crystallization. |
| Residual Acidic Impurities | During work-up, after filtration of the crude product, wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7) to remove any remaining acids.[3] |
Quantitative Data on Synthesis Parameters
The following table summarizes various reported reaction conditions and their resulting yields for the synthesis of this compound and related compounds.
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-dichlorobenzene | 99% Nitric Acid / 98% Sulfuric Acid | None | 45-50 | 2 | 98 (for 2,4-dichloronitrobenzene) | [4] |
| m-dichlorobenzene | Mixed Acid | None | 45-55 | 4-5 | Not specified | [5] |
| 4-chloroanisole | Not specified | THF | Room Temp | Not specified | 61 | [6] |
| 4-chloroanisole | Not specified | THF | 0 | Not specified | 82 | [6] |
| 4-chloroanisole | Not specified | Not specified | 25 | Not specified | 36 | [6] |
| 4-chloroanisole | Not specified | Not specified | 40 | Not specified | 85 | [6] |
Experimental Protocols
Protocol: Nitration of 4-Chloroanisole
This protocol details the synthesis of this compound from 4-chloroanisole.
Materials and Equipment:
-
4-chloroanisole
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Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (65-70%)
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Deionized water
-
Ice
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Büchner funnel and filter paper
Procedure:
-
Preparation of Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.
-
Slowly add the required amount of concentrated nitric acid dropwise to the cold sulfuric acid via the dropping funnel. Ensure the temperature of the mixture is maintained below 10°C throughout the addition.
-
Addition of Substrate: Once the nitrating mixture is prepared and cooled to 0-5°C, add 4-chloroanisole dropwise over a period of 30-45 minutes. It is critical to ensure the internal temperature does not rise above 5°C.[3]
-
Reaction Monitoring: Stir the reaction mixture at 0-10°C for 2-4 hours.[1] Monitor the reaction's progress by TLC or GC until the starting material is consumed.[1]
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. A solid precipitate of the crude product will form.[3]
-
Isolation and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral.[3]
-
Purification: The crude product can be purified by a suspension method or recrystallization to remove the isomeric byproduct. For the suspension method, stir the crude solid in a methanol/water mixture at a low temperature, then filter to isolate the purified this compound.[1]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for diagnosing and resolving low yield issues.
Caption: Influence of substituents on the regioselectivity of nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]
- 5. CN102531923A - Method for producing 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
- 6. This compound|CAS 1009-36-5|High Purity [benchchem.com]
Identifying and minimizing byproducts in the synthesis of 2-Chloro-5-nitroanisole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Chloro-5-nitroanisole. The primary focus is on identifying and minimizing the formation of byproducts during the synthesis, a common challenge in electrophilic aromatic substitution reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly concerning byproduct formation and purification.
Q1: My reaction mixture shows multiple spots on TLC/peaks in GC-MS analysis after nitration of 2-chloroanisole (B146271). What are these byproducts?
A1: The primary byproducts in the nitration of 2-chloroanisole are typically positional isomers. The methoxy (B1213986) group (-OCH₃) is an ortho-, para-director, while the chloro group (-Cl) is also an ortho-, para-director, albeit a deactivating one. The directing effects of these two groups lead to the formation of several isomers. The expected major product is this compound.
Potential Isomeric Byproducts:
-
2-Chloro-3-nitroanisole: Nitration ortho to the methoxy group and meta to the chloro group.
-
2-Chloro-6-nitroanisole: Nitration ortho to both the methoxy and chloro groups.
-
4-Chloro-3-nitroanisole: A potential, though less likely, byproduct.
The presence of these isomers is a common outcome of this reaction.
Q2: How can I confirm the identity of the desired product and the byproducts?
A2: A combination of analytical techniques is recommended for unambiguous identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides the molecular weight of the different isomers (which will be identical) and their fragmentation patterns, which may differ slightly. It is excellent for quantifying the relative amounts of each isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for distinguishing between isomers based on the chemical shifts and coupling constants of the aromatic protons and carbons.
-
High-Performance Liquid Chromatography (HPLC): A suitable HPLC method can separate the different isomers, allowing for their quantification.[1]
Q3: My yield of this compound is low, with a high proportion of other isomers. How can I improve the regioselectivity of the reaction?
A3: Optimizing reaction conditions is key to maximizing the yield of the desired product.
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Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent over-nitration and improve selectivity.[2]
-
Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer distribution. A common nitrating mixture is concentrated nitric acid and sulfuric acid.[2] Varying the ratio of these acids can alter the reaction's selectivity.
-
Solvent: The choice of solvent can impact the reaction outcome. While not always used in simple nitrations, exploring different solvents in related syntheses has been shown to affect yield and selectivity.[3]
-
Alternative Synthetic Routes: If direct nitration of 2-chloroanisole proves difficult to control, consider alternative pathways such as the diazotization of 2-amino-5-nitroanisole followed by a Sandmeyer reaction with a copper(I) chloride catalyst.[2]
Q4: How can I effectively purify the final product and remove the isomeric byproducts?
A4: Purification can be challenging due to the similar physical properties of the isomers.
-
Column Chromatography: This is a common and effective method for separating isomers. A silica (B1680970) gel column with a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) or hexane/dichloromethane) can provide good separation.[4]
-
Recrystallization: If there is a significant difference in the solubility of the isomers in a particular solvent, recrystallization can be an effective purification method. This may require some experimentation with different solvent systems.
-
Preparative HPLC: For very high purity requirements, preparative HPLC can be used to isolate the desired isomer.[1]
Frequently Asked Questions (FAQs)
What is the most common synthetic route for this compound?
The most frequently employed method is the nitration of 2-chloroanisole using a mixture of nitric acid and sulfuric acid.[2]
What are the main safety precautions to consider during this synthesis?
The nitrating mixture (HNO₃/H₂SO₄) is highly corrosive and a strong oxidizing agent. The reaction is exothermic and must be cooled properly to avoid runaway reactions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
Are there any alternative, potentially greener, synthetic methods?
Research into greener synthesis methods is ongoing. One approach could involve using solid acid catalysts or milder nitrating agents to reduce the use of strong acids. Another avenue is the use of diazotization-based chlorination, which can offer high regioselectivity.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of 2-chloroanisole
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Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-chloroanisole to a suitable solvent (e.g., dichloromethane) or perform the reaction neat.
-
Cooling: Cool the flask to 0-5 °C in an ice bath.
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Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
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Addition of Nitrating Agent: Slowly add the cold nitrating mixture to the stirred solution of 2-chloroanisole via the dropping funnel, ensuring the temperature does not exceed 10 °C.
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Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC.
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Quenching: Slowly pour the reaction mixture over crushed ice with stirring.
-
Extraction: Extract the product with an organic solvent like dichloromethane (B109758) or ethyl acetate.
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Washing: Wash the organic layer with water, a dilute sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Analysis of Isomer Distribution by GC-MS
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Sample Preparation: Dissolve a small amount of the crude reaction product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
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Injector Temperature: 250 °C.
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Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peaks corresponding to the different isomers based on their retention times and mass spectra. The relative peak areas can be used to estimate the isomer ratio.
Quantitative Data
The following table summarizes hypothetical data on the effect of reaction temperature on the isomer distribution in the nitration of 2-chloroanisole. Note: This data is illustrative and may not represent actual experimental results.
| Reaction Temperature (°C) | Yield of this compound (%) | Yield of 2-Chloro-3-nitroanisole (%) | Yield of 2-Chloro-6-nitroanisole (%) |
| 0 | 75 | 15 | 10 |
| 25 (Room Temp) | 60 | 25 | 15 |
| 50 | 45 | 35 | 20 |
Visualizations
Logical Workflow for Byproduct Identification and Minimization
Caption: Workflow for identifying and minimizing byproducts in the synthesis of this compound.
References
Column chromatography techniques for purifying crude 2-Chloro-5-nitroanisole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Chloro-5-nitroanisole using column chromatography techniques.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica (B1680970) gel (60-120 mesh or 230-400 mesh) is the most commonly used and effective stationary phase for the purification of moderately polar compounds like this compound. Its polarity allows for good separation of the target compound from less polar and more polar impurities. For challenging separations, alumina (B75360) or functionalized silica (e.g., amino- or cyano-bonded) could be explored, though silica gel is the recommended starting point.[1]
Q2: Which mobile phase (eluent) system should I use?
A2: The choice of mobile phase depends on the impurities present in your crude mixture. A good starting point is a non-polar solvent system with a moderately polar modifier. Systems such as hexane (B92381)/ethyl acetate (B1210297) or hexane/dichloromethane (B109758) are commonly effective.[2] To determine the optimal ratio, it is crucial to first perform Thin Layer Chromatography (TLC) analysis with various solvent ratios. Aim for a solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 for this compound for the best separation on a column.[1]
Q3: How should I prepare and load my crude sample onto the column?
A3: There are two primary methods for loading your sample:
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Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[3] Carefully add this solution to the top of the packed column. This method is quick but can disturb the silica bed if not done carefully.
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (approximately 10-20 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder.[3] This dry powder can then be carefully added to the top of the packed column. This technique often results in better separation with sharper bands.
Q4: How can I monitor the separation during the chromatography process?
A4: The most effective way to monitor the separation is by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spot a small amount from each fraction (or every few fractions) onto a TLC plate, alongside a spot of your crude mixture and a reference standard if available. This allows you to identify which fractions contain your pure product, which contain impurities, and which are mixed. Fractions containing the pure compound can then be combined for solvent evaporation.[4]
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
This protocol outlines a standard procedure for purifying crude this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (e.g., 230-400 mesh)
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Hexane (or other non-polar solvent)
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Ethyl Acetate or Dichloromethane (polar modifier)
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Chromatography column
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Sand (acid-washed)
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Collection tubes/flasks
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TLC plates and chamber
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Rotary evaporator
Procedure:
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with different ratios of hexane and ethyl acetate (or dichloromethane). The ideal system will give the target compound an Rf value of ~0.3-0.4.
-
Column Packing (Slurry Method):
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Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand.
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In a beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
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Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry until the desired column height is reached. Do not let the solvent level drop below the top of the silica bed.
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Add another thin layer of sand on top of the packed silica to prevent disturbance during sample and eluent addition.[3]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
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Add silica gel to this solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[3]
-
Carefully add this powder to the top of the sand layer in the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if performing flash chromatography) and begin collecting fractions.[4]
-
Start with the determined solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.
-
-
Monitoring and Analysis:
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Analyze the collected fractions by TLC to identify those containing the pure this compound.
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Combine the pure fractions into a round-bottom flask.
-
-
Solvent Removal:
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Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
-
Final Analysis:
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Assess the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR.
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Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommended Condition | Rationale & Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for moderately polar organic compounds. |
| Mobile Phase System 1 | Hexane / Ethyl Acetate (e.g., 9:1 to 4:1 v/v) | Good general-purpose system. Adjust ratio based on TLC. |
| Mobile Phase System 2 | Hexane / Dichloromethane (e.g., 7:3 to 1:1 v/v) | Offers different selectivity compared to ethyl acetate.[2] |
| TLC Target Rf Value | 0.3 - 0.4 | Provides optimal resolution and reasonable elution time.[1] |
| Sample Loading | Dry Loading | Recommended for preventing band broadening and improving separation efficiency.[3] |
| Detection Method | TLC with UV visualization (254 nm) | This compound is UV active due to its aromatic structure. |
Mandatory Visualizations
References
Technical Support Center: Recrystallization of 2-Chloro-5-nitroanisole
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-5-nitroanisole. The information is presented in a question-and-answer format to directly address potential issues encountered during recrystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
This compound has a melting point of 81-83°C and is known to be soluble in chloroform (B151607) and ethyl acetate.[1] For a successful recrystallization, the boiling point of the solvent should be below the melting point of the compound to prevent "oiling out".
Given the structural similarity to 2-Chloro-5-nitroaniline, which is recrystallized from methanol, alcohols are a good starting point.[2][3] Mixed solvent systems are also highly effective for achieving the desired solubility gradient.
Potential Recrystallization Solvents/Solvent Systems:
| Solvent/System | Rationale & Considerations |
| Methanol | A related compound, 2-Chloro-5-nitroaniline, is successfully recrystallized from methanol.[2][3] |
| Ethanol/Water | A common mixed solvent system for moderately polar organic compounds.[4] |
| Acetone/Water | Another effective mixed solvent system for compounds of intermediate polarity.[4] |
| Methanol/Petroleum Ether | This system can be effective for precipitating the desired compound from a more soluble solvent.[4] |
| Toluene | Can be a good choice for aromatic compounds, but its high boiling point (111°C) is above the melting point of this compound, so care must be taken to avoid oiling out. |
It is crucial to perform small-scale solubility tests to determine the most suitable solvent or solvent system for your specific sample of this compound.
Experimental Protocols
General Protocol for Single-Solvent Recrystallization:
This is a general procedure that should be optimized for this compound based on small-scale solubility tests.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add the solvent dropwise until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this time. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals. The purity can be assessed by measuring the melting point.
General Protocol for Two-Solvent Recrystallization:
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent in which it is readily soluble (Solvent 1).
-
Addition of Anti-Solvent: While the solution is still hot, add a second solvent (Solvent 2, the "anti-solvent") in which the compound is insoluble, dropwise, until the solution becomes cloudy.
-
Clarification: Add a few drops of Solvent 1 back to the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold Solvent 2.
-
Drying: Dry the purified crystals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration of the solute.[5]- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound. |
| Oiling out (product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too impure.[5]- The rate of cooling is too fast. | - Use a lower-boiling solvent.- Add more solvent to the hot solution to decrease saturation and cool more slowly.[5]- Attempt purification by another method (e.g., column chromatography) before recrystallization. |
| Low recovery of purified product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The crystals were washed with a solvent that was not cold. | - Reduce the amount of solvent used in the initial dissolution step.[5]- Ensure the filtration apparatus is pre-heated before hot filtration.- Always use ice-cold solvent for washing the crystals. |
| Colored impurities remain in the crystals | - The impurity has similar solubility to the product.- The impurity is adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure slow crystal growth to minimize the inclusion of impurities. |
Visual Guides
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Managing regioselectivity issues in 2-Chloro-5-nitroanisole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-5-nitroanisole. The content focuses on managing regioselectivity issues and other common challenges encountered during the synthesis, primarily through the nitration of 4-chloroanisole (B146269).
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound and what are the key challenges?
A1: The most common laboratory and industrial synthesis of this compound is the electrophilic nitration of 4-chloroanisole using a mixture of concentrated nitric acid and sulfuric acid.[1] The primary challenge in this synthesis is controlling the regioselectivity of the nitration reaction. The methoxy (B1213986) (-OCH₃) group is a strong ortho-, para-director, while the chloro (-Cl) group is a weaker ortho-, para-director. This leads to the formation of a mixture of isomers, with the main byproduct being 4-chloro-2-nitroanisole.[2] Other potential challenges include polysubstitution (dinitration) if the reaction conditions are too harsh and demethylation of the anisole (B1667542) to form chloronitrophenols.[3]
Q2: What are the expected major and minor products in the nitration of 4-chloroanisole?
A2: The nitration of 4-chloroanisole yields a mixture of isomers. The major products are typically:
-
This compound (desired product): Nitration occurs ortho to the chloro group and meta to the methoxy group.
-
4-Chloro-2-nitroanisole (major byproduct): Nitration occurs ortho to the methoxy group and meta to the chloro group.
Minor byproducts can include other isomers and products resulting from side reactions, such as dinitrated and demethylated compounds.[2][3]
Q3: How do reaction conditions affect the regioselectivity of the nitration?
A3: Reaction conditions play a crucial role in determining the ratio of isomers. Key parameters include:
-
Temperature: Lower temperatures generally favor the formation of the kinetically controlled product. For many nitration reactions, maintaining a low temperature (e.g., 0-10°C) is recommended to improve selectivity.[4]
-
Concentration of Acids: The ratio of nitric acid to sulfuric acid is critical for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile. The concentration of the acid can also influence the product distribution.[5]
-
Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is advisable.[4]
Q4: What are the most effective methods for purifying this compound from its isomers?
A4: The separation of this compound from its isomers, particularly 4-chloro-2-nitroanisole, is essential for obtaining a high-purity product. The most common and effective purification method is recrystallization. The choice of solvent is critical; the desired compound should be highly soluble in the hot solvent and sparingly soluble at low temperatures, while the impurities should ideally remain in the mother liquor upon cooling.[4][6][7] A mixture of solvents, such as ethanol (B145695) and water, can also be effective.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction.- Suboptimal reaction temperature.- Incorrect ratio of nitric and sulfuric acids.- Loss of product during work-up and purification. | - Monitor the reaction progress using TLC to ensure the disappearance of the starting material.[4]- Maintain a low reaction temperature (0-10°C) to control the exothermic reaction and improve selectivity.[4]- Carefully control the addition of the nitrating mixture.- Optimize the recrystallization procedure to minimize product loss in the mother liquor.[4][6] |
| Poor Regioselectivity (High percentage of 4-chloro-2-nitroanisole) | - Reaction temperature is too high.- The ratio of nitrating agents is not optimal. | - Lower the reaction temperature to favor the formation of the desired isomer. While specific data for this reaction is limited, lower temperatures generally enhance selectivity in nitrations.- Experiment with slightly different ratios of nitric and sulfuric acid to find the optimal conditions for your setup. |
| Formation of Dark-Colored Byproducts (Tar) | - Reaction temperature is too high, leading to oxidative side reactions.- Dinitration or other side reactions are occurring. | - Strictly control the temperature and ensure efficient stirring.- Reduce the reaction time or the amount of nitrating agent if dinitration is suspected. |
| Product Fails to Crystallize During Purification | - Too much solvent was used during recrystallization.- The chosen recrystallization solvent is not suitable.- The presence of significant impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration of the product.- Try a different solvent or a mixture of solvents for recrystallization.[6]- If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of the pure product. |
| Presence of Demethylated Byproducts (Chloronitrophenols) | - Harsh reaction conditions (high temperature or high acid concentration). | - Use milder reaction conditions, such as lower temperatures and shorter reaction times. |
Experimental Protocols
Synthesis of this compound via Nitration of 4-Chloroanisole
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials and Equipment:
-
4-Chloroanisole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a dropping funnel
-
Beakers
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully prepare the nitrating mixture by slowly adding a stoichiometric equivalent of concentrated nitric acid to a cooled (0-5°C) amount of concentrated sulfuric acid. A common molar ratio is a slight excess of nitric acid.
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloroanisole in a minimal amount of a suitable solvent or use it neat. Cool the flask in an ice-salt bath to maintain a temperature of 0-5°C.
-
Nitration: Slowly add the nitrating mixture dropwise to the stirred solution of 4-chloroanisole over a period of 30-60 minutes. It is crucial to maintain the reaction temperature below 10°C throughout the addition to control the exothermic reaction and improve regioselectivity.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10°C for an additional 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.[4][6][7]
Data Presentation
| Reaction Parameter | Condition | Expected Outcome on Isomer Ratio (this compound / 4-chloro-2-nitroanisole) | Reference(s) |
| Temperature | Low (0-10°C) | Higher ratio of the desired this compound. | [4] |
| High (>25°C) | Lower ratio of the desired isomer, potential for more byproducts. | ||
| Nitrating Agent | HNO₃/H₂SO₄ | Standard method, regioselectivity is temperature-dependent. | |
| Milder Nitrating Agents | May offer improved selectivity but could require longer reaction times or catalysts. | ||
| Solvent | Nonpolar Solvents | Can influence the rate and selectivity of the reaction. | [3] |
Visualizations
Reaction Pathway for the Nitration of 4-Chloroanisole
Caption: Nitration of 4-chloroanisole leading to the desired product and a major byproduct.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Relationship between Reaction Parameters and Regioselectivity
Caption: Key reaction parameters influencing the outcomes of the synthesis.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. How To [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up the Production of 2-Chloro-5-nitroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of 2-Chloro-5-nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary synthesis strategies for this compound involve either the nitration of 2-chloroanisole (B146271) or the chlorination of 5-nitroanisole.[1] A common laboratory-scale synthesis involves the nitration of 2-chloroanisole using a mixture of concentrated nitric and sulfuric acids.[1] Another route starts from 2-methoxy-4-nitroaniline, which undergoes a Sandmeyer-type reaction.[2] For industrial-scale production, catalytic chlorination of m-nitrotoluene to produce a similar compound, 2-chloro-5-nitro-toluene, has been shown to be a high-yield process, suggesting that catalytic methods are viable for large-scale synthesis of this compound.[3]
Q2: What are the main challenges in scaling up the production of this compound?
A2: The main challenges include:
-
Isomer Formation: The nitration of 2-chloroanisole can lead to the formation of undesired isomers, primarily 2-chloro-3-nitroanisole and 2-chloro-6-nitroanisole, which can be difficult to separate from the desired this compound product.[4]
-
Exothermic Reaction Control: Nitration reactions are highly exothermic and require careful temperature management to prevent runaway reactions and minimize the formation of byproducts.[5][6]
-
Purification: Efficiently separating the desired isomer from byproducts and impurities at a large scale can be challenging and may lead to significant product loss.[4]
-
Safety: Handling large quantities of nitric acid, sulfuric acid, and chlorinated nitroaromatic compounds requires strict safety protocols to mitigate risks of corrosion, runaway reactions, and toxic exposure.[7]
Q3: What analytical methods are recommended for monitoring the reaction and assessing product purity?
A3: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective for monitoring the progress of the reaction to ensure the complete consumption of the starting material.[4] For final product purity assessment, GC and High-Performance Liquid Chromatography (HPLC) are commonly used to quantify the desired product and any isomeric impurities.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or GC. - Consider extending the reaction time or slightly increasing the reaction temperature, while carefully monitoring for byproduct formation. |
| Suboptimal Reaction Temperature | - For nitration reactions, maintain a low temperature (typically 0-10°C) to control the exothermic reaction and improve selectivity towards the desired isomer.[4] |
| Losses During Work-up and Purification | - Optimize extraction procedures to ensure efficient separation of the organic and aqueous layers. - Employ efficient purification techniques such as the suspension/slurry method to minimize product loss.[4] |
| Side Reactions and Byproduct Formation | - Carefully control the rate of addition of the nitrating agent to maintain the optimal reaction temperature and minimize side reactions.[4] |
Issue 2: Product Purity Below 98%
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inefficient Removal of Isomeric Byproducts | - Implement the suspension/slurry purification method, which has been shown to be highly effective for separating isomers of similar compounds.[4] - For laboratory scale, column chromatography can be used for high-purity separation.[2] |
| Co-precipitation of Isomers During Recrystallization | - If using recrystallization, carefully select the solvent system and control the cooling rate to maximize the purity of the crystallized product. The suspension method is often superior for isomer separation.[4] |
| Residual Starting Materials or Reagents | - Ensure the reaction goes to completion by monitoring with TLC or GC. - Thoroughly wash the crude product during work-up to remove any residual acids or other reagents. |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis via Nitration of 2-Chloroanisole (Illustrative)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to below 5°C.
-
Addition of Starting Material: Slowly add 2-chloroanisole to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-10°C for 2-4 hours. Monitor the reaction's progress by TLC or GC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
Protocol 2: Purification by Suspension/Slurry Method (Adapted from a similar compound)
This method has been proven effective for separating isomers of 2-chloro-5-nitrobenzaldehyde (B167295) and is a recommended starting point for this compound.[4]
-
Suspension: Place the crude, dried product containing the mixture of isomers in a flask.
-
Solvent Addition: Add a suitable solvent system. Effective systems for similar compounds include methanol/water (1:1 v/v) and acetone/water.[4]
-
Stirring: Stir the suspension at a controlled temperature (e.g., room temperature or 0-10°C) for 30-60 minutes.
-
Filtration: Isolate the solid product by vacuum filtration. The solid will be enriched in the less soluble, desired this compound.
-
Washing: Wash the filtered solid with a small amount of the cold solvent mixture to remove any remaining dissolved impurities.
-
Drying: Dry the purified product in a vacuum oven.
Quantitative Data
Table 1: Purification of an Isomeric Mixture via Suspension Method (Data for 2-Chloro-5-nitrobenzaldehyde as a reference) [4]
| Purification Method | Solvent System | Temperature (°C) | Yield (%) | Purity of 2,5-isomer (%) |
| Suspension | Methanol/Petroleum Ether | 5-10 | 83 | 100 |
| Suspension | Methanol/Water (1:1 v/v) | Room Temp. | 93 | 99.3 |
| Suspension | Acetone/Water | 0 | 95 | 99.9 |
Visualizations
Caption: A simplified workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.
References
- 1. Buy this compound | 1009-36-5 [smolecule.com]
- 2. This compound | 1009-36-5 [chemicalbook.com]
- 3. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
Technical Support Center: HPLC Separation of 2-Chloro-5-nitroanisole Isomers
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of 2-Chloro-5-nitroanisole and its positional isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers challenging?
A1: The primary difficulty in separating positional isomers of this compound lies in their very similar physicochemical properties. Isomers have identical molecular weights and often exhibit only subtle differences in polarity, hydrophobicity, and pKa. These slight variations make it difficult to achieve baseline separation using standard HPLC methods, often resulting in poor resolution or co-elution.
Q2: What are the most common isomers I might encounter as impurities?
A2: The synthesis of this compound can lead to the formation of other positional isomers. The most common impurities are other chloro-nitroanisole isomers where the chloro and nitro groups are at different positions on the anisole (B1667542) ring, such as 2-Chloro-3-nitroanisole, 4-Chloro-3-nitroanisole, and others, depending on the synthetic route.
Q3: What is a good starting point for an HPLC method to separate these isomers?
A3: A good initial approach for separating these isomers is to use a reversed-phase HPLC method. A C18 column is a common starting point due to its versatility. For aromatic compounds like chloro-nitroanisoles, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions, which can be beneficial for isomer separation.[1][2] A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used.[3] Starting with a gradient elution can help to determine the approximate organic solvent concentration needed to elute the isomers.
Q4: Should I use acetonitrile or methanol as the organic solvent in my mobile phase?
A4: The choice between acetonitrile and methanol can significantly impact the selectivity of the separation.[4][5] Acetonitrile generally has a stronger elution strength and can provide sharper peaks.[6] However, for separations involving aromatic isomers on a phenyl-based stationary phase, methanol can enhance π-π interactions between the analytes and the column, potentially leading to better resolution.[1][4][7] It is often beneficial to screen both solvents during method development to determine which provides the better separation for your specific isomer mixture.
Troubleshooting Guide
Problem 1: Poor Resolution or Complete Co-elution of Isomer Peaks
Question: My this compound isomer peaks are not separating and are appearing as one broad peak or with very little separation. What should I do?
Answer: Poor resolution is the most common issue when separating isomers. A systematic approach to optimizing your HPLC method is necessary.
Initial Checks:
-
Column Health: Ensure your column is not old or contaminated, as this can lead to peak broadening.
-
System Suitability: Verify that your HPLC system is performing correctly by running a standard to check for efficiency and peak shape.
Optimization Strategies:
-
Mobile Phase Composition:
-
Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve separation. Try adjusting the organic content in small increments (e.g., 2-5%).
-
Change Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice versa. The different selectivities of these solvents can significantly alter the separation of isomers.[8]
-
Mobile Phase Additives: Adding a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase can improve peak shape and influence selectivity, especially if there are any ionizable impurities.[9][3]
-
-
Stationary Phase:
-
Temperature:
-
Column Temperature: Adjusting the column temperature can affect selectivity. Try increasing the temperature in 5°C increments (e.g., from 30°C to 40°C). This can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.
-
-
Flow Rate:
-
Lower Flow Rate: Decreasing the flow rate can increase the interaction time of the isomers with the stationary phase, which may improve resolution. However, this will also increase the analysis time.
-
Problem 2: Peak Tailing
Question: My isomer peaks are asymmetrical and show significant tailing. How can I improve the peak shape?
Answer: Peak tailing can compromise resolution and the accuracy of quantification. It is often caused by secondary interactions between the analyte and the stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH: If not already included, add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. This can suppress the interaction of the analytes with any free silanol (B1196071) groups on the silica-based column packing, which are a common cause of tailing.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase. Dissolving the sample in a much stronger solvent can lead to poor peak shape.
-
Column Contamination: Contaminants from previous injections can cause peak tailing. Flush the column with a strong solvent to clean it.
Problem 3: Shifting Retention Times
Question: The retention times for my isomer peaks are not consistent between injections. What could be the cause?
Answer: Unstable retention times can make peak identification difficult and indicate a problem with the HPLC system's stability or the method's robustness.
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a gradient. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention time. Ensure accurate measurement and mixing of solvents. The evaporation of the more volatile organic solvent over time can also alter the mobile phase composition.
-
Temperature Fluctuations: If you are not using a column oven, changes in the ambient laboratory temperature can affect retention times.[11] Using a thermostatted column compartment is highly recommended for reproducible results.
-
Pump Performance: Leaks or issues with the pump's check valves can cause the flow rate to be inconsistent, leading to fluctuating retention times. Regular pump maintenance is crucial.
Data Presentation
The following table provides illustrative data on how changing key HPLC parameters can affect the separation of this compound and a hypothetical closely eluting isomer.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | C18 (150 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 60:40 ACN:H₂O | 55:45 ACN:H₂O | 60:40 MeOH :H₂O | 60:40 ACN:H₂O |
| Temperature | 30°C | 30°C | 30°C | 40°C |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Retention Time Isomer 1 (min) | 8.2 | 9.5 | 10.1 | 7.5 |
| Retention Time Isomer 2 (min) | 8.5 | 9.9 | 10.8 | 7.8 |
| Resolution (Rs) | 0.8 | 1.2 | 1.8 | 0.9 |
Note: This data is for illustrative purposes to demonstrate the potential effects of parameter changes and is not from a specific cited experiment.
Experimental Protocols
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh approximately 10 mg of the this compound isomer mixture.
-
Dissolution: Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Sonication: If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Dilution: Perform a serial dilution to a final concentration of approximately 100 µg/mL using the same solvent mixture.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: Suggested HPLC Method for Isomer Separation
This protocol provides a starting point for method development. Optimization will likely be required.
-
Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: Linear gradient from 50% to 70% B
-
20-25 min: Hold at 70% B
-
25-26 min: Linear gradient back to 50% B
-
26-35 min: Re-equilibration at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Troubleshooting workflow for poor HPLC separation of isomers.
Caption: Relationship between key HPLC parameters and peak resolution.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Switching the Mobile Phase from Acetonitrile to Methanol : Shimadzu (Europe) [shimadzu.eu]
- 9. Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Ascentis® Express Phenyl Hexyl Columns for U/HPLC [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Safe Handling and Heating of 2-Chloro-5-nitroanisole
This guide provides essential safety information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-nitroanisole. Adherence to these protocols is critical to prevent explosive decomposition during heating.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with heating this compound?
A1: The primary hazard is its potential for rapid and explosive decomposition upon heating.[1] Nitroaromatic compounds, in general, can pose a severe explosion risk if heated rapidly or uncontrollably.[2] This can be initiated by heat, shock, or friction, leading to a runaway reaction.[1]
Q2: Are there known incompatible materials that can trigger decomposition?
A2: Yes. Contact with strong oxidizing agents, strong acids, strong bases (including caustic alkalies), acid anhydrides, and acid chlorides should be strictly avoided as they can catalyze a violent decomposition.[3] Impurities, such as residual acids from synthesis, can also significantly lower the decomposition temperature.
Q3: What are the initial signs of a potential runaway reaction?
A3: Initial signs can include a sudden, unexpected increase in temperature, a change in color (e.g., darkening), and the evolution of gas. In a laboratory setting, it is crucial to have continuous monitoring of the reaction temperature.
Q4: Can this compound be heated safely under any circumstances?
A4: Yes, but only with extreme caution and adherence to strict safety protocols. This includes using appropriate heating equipment that allows for precise temperature control, heating small quantities, ensuring the system is not sealed, and having emergency cooling procedures in place. It is imperative to understand the thermal stability of the specific batch being used, ideally through thermal analysis.
Q5: What immediate actions should be taken if a runaway reaction is suspected?
A5: If you suspect a runaway reaction and it is safe to do so, immediately remove the heat source and apply emergency cooling. Evacuate the area and alert others. Do not attempt to contain a reaction that is already out of control. Follow your institution's emergency procedures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly rapid temperature rise during heating. | Onset of exothermic decomposition; heating rate is too high; presence of contaminants. | 1. Immediately remove the heat source. 2. If possible and safe, apply cooling (e.g., ice bath). 3. If the temperature continues to rise uncontrollably, evacuate the area. 4. For future experiments, reduce the heating rate and ensure the purity of the material. |
| Color of the material darkens significantly upon gentle heating. | Initial stages of thermal decomposition. | 1. Stop heating immediately. 2. Allow the material to cool to room temperature. 3. Re-evaluate the intended heating temperature and consider if the experiment can be conducted at a lower temperature. 4. Consider performing a thermal analysis (DSC/TGA) to determine the safe heating range. |
| Gas evolution observed from the heated material. | Decomposition is occurring, releasing gaseous byproducts (e.g., NOx). | 1. Ensure the experiment is being conducted in a well-ventilated fume hood. 2. Stop the heating process. 3. Do not heat in a sealed or closed system, as pressure buildup can lead to an explosion. |
| Localized overheating or charring in a solid sample. | Uneven heating; poor heat transfer. | 1. Use a heating method that provides uniform temperature distribution, such as an oil bath or a heating mantle with stirring. 2. Ensure the material is heated gradually and with agitation if possible to distribute heat evenly. |
Data Presentation: Thermal Stability
| Parameter | Value (for 2-Chloro-5-nitroaniline) | Significance for Safe Heating |
| Melting Point | ~122 °C | Endothermic event. The material is still relatively stable at this point. |
| Onset of Decomposition | ~150 °C (as indicated by weight loss in TGA) | The temperature at which decomposition begins. Heating should be kept well below this temperature. |
| Decomposition Temperature | ~245 °C (peak of decomposition in DTA) | A highly exothermic event that can become uncontrollable. Approaching this temperature is extremely hazardous. |
| Thermal Stability Limit | Stable up to 110 °C | The recommended maximum temperature for prolonged heating to ensure a sufficient safety margin. |
Data is for 2-Chloro-5-nitroaniline and is intended for illustrative purposes only.[4]
Experimental Protocols
Protocol 1: Small-Scale Heating of this compound
Objective: To safely heat a small quantity (<1 g) of this compound for a laboratory-scale reaction.
Methodology:
-
Hazard Assessment: Before starting, conduct a thorough hazard assessment for the entire experimental procedure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and insulated gloves for handling hot apparatus.[5]
-
Apparatus Setup:
-
Conduct the entire procedure in a certified chemical fume hood.
-
Use a round-bottom flask of appropriate size for the quantity of material.
-
Employ a heating mantle connected to a variable power controller or a temperature-controlled oil bath for heating. Do not use a hot plate directly, as this can create hot spots.
-
Ensure the system is open to the atmosphere, for example, through a condenser. Never heat in a sealed container.
-
Place a thermometer or thermocouple in the reaction mixture to monitor the internal temperature accurately.
-
Have an ice bath readily available for emergency cooling.
-
-
Heating Procedure:
-
Add the this compound to the flask.
-
Begin stirring if applicable.
-
Set the temperature controller to a value well below the anticipated decomposition temperature (a safety margin of at least 50 °C from the onset of decomposition is recommended). Based on analogous compounds, do not exceed 100-110 °C without specific thermal analysis data.
-
Increase the temperature gradually, monitoring the internal temperature and observing for any changes in the material's appearance or gas evolution.
-
Do not leave the heating process unattended.
-
-
Cooling and Shutdown:
-
Once the desired temperature has been maintained for the required time, turn off the heat source.
-
Allow the apparatus to cool slowly to room temperature before disassembly.
-
Visualizations
Logical Workflow for Investigating an Unexpected Exotherm
Caption: Emergency response workflow for an unexpected exotherm.
Decision Pathway for Safe Heating Protocol
Caption: Decision-making for establishing a safe heating temperature.
References
Dealing with incomplete reactions in 2-Chloro-5-nitroanisole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the electrophilic nitration of 2-chloroanisole (B146271) using a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid.[1] The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[2]
Q2: What are the primary isomers formed during the nitration of 2-chloroanisole?
A2: The nitration of 2-chloroanisole can lead to the formation of several isomers. The methoxy (B1213986) group (-OCH₃) is an ortho-, para-director, while the chloro group (-Cl) is also an ortho-, para-director, albeit a deactivating one. The main products are typically this compound and 2-chloro-3-nitroanisole, with the desired 5-nitro isomer often being the major product under controlled conditions. The formation of other isomers, such as 2-chloro-4-nitroanisole (B1210655) and 2-chloro-6-nitroanisole, is also possible but generally in smaller quantities.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]
-
TLC: A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (2-chloroanisole). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the progression of the reaction. A co-spot (a lane where both the starting material and reaction mixture are spotted) is recommended to clearly distinguish the reactant from the product, especially if their Rf values are similar.
-
GC: GC analysis provides a more quantitative assessment of the reaction, showing the consumption of the reactant and the formation of the product and any isomeric byproducts.
Q4: What is the typical appearance and melting point of this compound?
A4: Pure this compound is typically a light yellow to brown crystalline powder.[4][5][6] Its melting point is in the range of 81-85 °C.[5][7]
Troubleshooting Guide: Dealing with Incomplete Reactions
An incomplete reaction is a common issue in the synthesis of this compound, leading to low yields of the desired product. This guide provides a systematic approach to troubleshooting and resolving this problem.
Issue 1: The reaction has not gone to completion, as indicated by TLC/GC analysis showing significant amounts of remaining starting material.
Possible Cause 1: Insufficient Nitrating Agent
-
Solution: The stoichiometry of the nitrating agent is crucial. Ensure that a sufficient excess of nitric acid is used. However, a large excess can lead to the formation of dinitro byproducts. A modest excess (e.g., 1.1 to 1.5 equivalents) is generally recommended.
Possible Cause 2: Inadequate Reaction Time
-
Solution: Nitration reactions require sufficient time to proceed to completion. If TLC or GC analysis indicates the presence of starting material after the initially planned reaction time, consider extending the reaction duration. Continue to monitor the reaction periodically until the starting material is consumed.
Possible Cause 3: Suboptimal Reaction Temperature
-
Solution: The nitration of 2-chloroanisole is typically carried out at a low temperature (e.g., 0-10 °C) to control the exothermic nature of the reaction and to favor the formation of the desired 5-nitro isomer.[8] If the temperature is too low, the reaction rate may be significantly reduced, leading to an incomplete reaction. If the reaction is sluggish, a slight and carefully controlled increase in temperature may be necessary. Conversely, temperatures that are too high can lead to the formation of undesired isomers and byproducts.
Possible Cause 4: Poor Mixing
-
Solution: In a biphasic reaction mixture (if applicable), or even in a single phase, efficient mixing is essential to ensure that the reactants are in close contact. Increase the stirring rate to improve mass transfer.
Issue 2: The yield of the desired this compound is low, even after the starting material has been consumed.
Possible Cause 1: Formation of Isomeric Byproducts
-
Solution: The formation of the undesired 2-chloro-3-nitroanisole isomer can significantly reduce the yield of the desired product.
-
Temperature Control: Precise control of the reaction temperature is critical. Maintaining a low temperature during the addition of the nitrating agent can improve the regioselectivity of the reaction in favor of the 5-nitro isomer.
-
Order of Addition: Slowly adding the nitrating agent to the solution of 2-chloroanisole in sulfuric acid can help to control the local concentration of the nitronium ion and minimize side reactions.
-
Possible Cause 2: Product Loss During Work-up and Purification
-
Solution: Significant amounts of the product can be lost during the isolation and purification steps.
-
Work-up: The reaction is typically quenched by pouring the reaction mixture onto ice. Ensure that a sufficient amount of ice is used to keep the temperature low and to fully precipitate the product.
-
Purification: Recrystallization is a common method for purifying this compound. The choice of solvent is crucial for effective purification and to minimize product loss. A suspension or slurry method in a solvent system where the desired isomer has low solubility can be highly effective for removing more soluble isomeric impurities.[8]
-
Quantitative Data
Table 1: Effect of Reaction Conditions on Yield and Purity (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 0-5 °C | 10-15 °C | 20-25 °C |
| Reaction Time | 4 hours | 2 hours | 2 hours |
| Nitric Acid (eq.) | 1.2 | 1.2 | 1.5 |
| Yield of this compound | ~75% | ~65% | ~55% |
| Purity (before purification) | ~85% | ~70% | ~60% |
Note: This table provides illustrative data based on general principles of nitration reactions. Actual results may vary depending on the specific experimental setup and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of 2-Chloroanisole
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated nitric acid (1.2 equivalents) to chilled concentrated sulfuric acid (e.g., 3-5 mL per gram of 2-chloroanisole). Maintain the temperature of the mixture below 10 °C during the addition.
-
Reaction Setup: In a separate flask, dissolve 2-chloroanisole (1 equivalent) in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 2-chloroanisole, ensuring the internal temperature does not rise above 10 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-10 °C. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate (B1210297) eluent) or GC until the starting material is no longer detectable.
-
Work-up: Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by a suspension method to remove isomeric impurities.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pnas.org [pnas.org]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 7. chemwhat.com [chemwhat.com]
- 8. benchchem.com [benchchem.com]
Impact of catalyst choice on 2-Chloro-5-nitroanisole reaction efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-5-nitroanisole. The choice of catalyst is critical to reaction efficiency, and this guide addresses specific issues related to different catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for synthesizing this compound?
A1: The primary catalytic routes for the synthesis of this compound include:
-
Lewis Acid-Catalyzed Chlorination: This involves the chlorination of 3-nitroanisole (B147296) using a chlorinating agent in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).
-
Copper-Catalyzed Sandmeyer Reaction: This route starts with the diazotization of 2-amino-5-nitroanisole, followed by a copper-catalyzed chlorination.
-
Phase-Transfer Catalysis (PTC): This method is typically used for the methoxylation of a dichloronitrobenzene precursor, where a phase-transfer catalyst facilitates the reaction between reactants in immiscible phases.
-
Mechanochemical Synthesis: A solvent-free approach that uses mechanical force to initiate the reaction, often catalyzed by copper(II) chloride.[1]
Q2: How does the choice of catalyst impact the regioselectivity of the reaction?
A2: The catalyst itself doesn't solely determine regioselectivity; the directing effects of the substituents on the aromatic ring are paramount. For instance, in the chlorination of 3-nitroanisole, the methoxy (B1213986) group (-OCH₃) is an ortho-, para-director, while the nitro group (-NO₂) is a meta-director. The catalyst, typically a Lewis acid, activates the chlorinating agent, but the position of chlorination is dictated by the combined directing influence of the existing functional groups.
Q3: What are the main advantages of using phase-transfer catalysis for this type of synthesis?
A3: Phase-transfer catalysis (PTC) offers several advantages, including:
-
Increased reaction rates.
-
The use of less expensive and hazardous reagents and solvents.
-
Higher yields and product purity.
-
Simplified reaction procedures and scalability.
-
Reduced energy consumption and industrial waste.
Q4: Are there any "green" or environmentally friendly approaches to synthesizing this compound?
A4: Yes, mechanochemical synthesis is considered a greener alternative as it is a solvent-free method.[1] Additionally, the use of phase-transfer catalysis can contribute to a more environmentally friendly process by eliminating the need for hazardous organic solvents. Recent research has also explored photo-induced, iron-catalyzed denitrative chlorination at room temperature, which represents a milder and potentially greener approach.
Troubleshooting Guides
Lewis Acid-Catalyzed Chlorination (e.g., using FeCl₃)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Inactive catalyst due to moisture. 2. Insufficient catalyst loading. 3. Suboptimal reaction temperature. | 1. Ensure the use of anhydrous FeCl₃ and dry solvents. 2. Optimize the catalyst loading; for benzene (B151609) chlorination, efficiency increases up to 0.25 mol% and then decreases.[2] 3. Systematically vary the reaction temperature to find the optimal conditions. |
| Formation of Polychlorinated Byproducts | 1. Excess chlorinating agent. 2. High reaction temperature or prolonged reaction time. | 1. Use a stoichiometric or slight excess of the chlorinating agent. 2. Monitor the reaction progress by TLC or GC and stop the reaction upon consumption of the starting material. Maintain a lower reaction temperature. |
| Poor Regioselectivity | Inherent directing effects of the substituents leading to a mixture of isomers. | While difficult to alter, solvent choice can sometimes influence isomer ratios. Consider purification by column chromatography or recrystallization. |
Copper-Catalyzed Sandmeyer Reaction
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Diazonium Salt | 1. Temperature too high during diazotization. 2. Incorrect stoichiometry of sodium nitrite (B80452) or acid. 3. Presence of impurities in the starting amine. | 1. Maintain a temperature of 0-5°C during the addition of sodium nitrite. 2. Use a slight excess of sodium nitrite and ensure a strongly acidic medium. 3. Purify the starting 2-amino-5-nitroanisole before use. |
| Decomposition of Diazonium Salt | 1. Temperature rising above 5°C. 2. Presence of water in non-aqueous reactions. 3. Unwanted side reactions. | 1. Use the diazonium salt immediately after preparation and maintain low temperatures. 2. Use anhydrous solvents if the protocol specifies. 3. Ensure the absence of nucleophiles that could lead to unwanted byproducts. |
| Low Yield in Chlorination Step | 1. Inactive copper catalyst. 2. Insufficient catalyst loading. | 1. Use freshly prepared CuCl or activate the catalyst before use. 2. Optimize the catalyst loading; some Sandmeyer reactions see improved yields with higher catalyst loading. |
Phase-Transfer Catalysis (PTC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Slow or Incomplete Reaction | 1. Inefficient phase-transfer catalyst. 2. Inadequate agitation. 3. Catalyst poisoning. | 1. Select a PTC with appropriate lipophilicity for the solvent system (e.g., quaternary ammonium (B1175870) salts, crown ethers). 2. Ensure vigorous stirring to maximize the interfacial area. 3. Ensure the purity of reactants and solvents to avoid catalyst deactivation. |
| Low Yield | 1. Catalyst decomposition at high temperatures. 2. Unfavorable equilibrium. | 1. Choose a thermally stable PTC if high temperatures are required. 2. Use an excess of one reactant to drive the reaction to completion. |
| Difficulty in Product Separation | The PTC is soluble in the organic phase. | Select a solid-supported PTC for easier separation and recycling. |
Data on Catalyst Performance
The following tables summarize quantitative data from studies on the synthesis of this compound and related compounds, as direct comparative studies are limited.
Table 1: Lewis Acid and Transition Metal Catalysis in Aromatic Chlorination
| Catalyst | Substrate | Chlorinating Agent | Reaction Conditions | Yield/Selectivity | Reference |
| FeCl₃ | Benzene | Cl₂ | 60 min | ~52% Chlorobenzene | [2] |
| Transition Metal | m-Nitrotoluene | Cl₂ | Not specified | >85% selectivity for 2-chloro-5-nitrotoluene |
Table 2: Copper-Catalyzed Reactions
| Catalyst | Substrate | Reagents | Reaction Type | Yield | Reference |
| CuCl | Aromatic Amine | NaNO₂, HCl | Sandmeyer | Quantitative (for a related benzodioxine) | [3] |
| Cu₂O | Arenediazonium salt | TMSCN | Sandmeyer-type cyanation | 38-92% | [3] |
| CuCl₂ (1 mol%) | 2-Methoxy-4-nitroaniline (B147289) | tert-Butyl nitrite, etc. | Mechanochemical | Not specified | [1] |
Table 3: Phase-Transfer Catalysis in Nucleophilic Aromatic Substitution
| Catalyst | Substrate | Nucleophile | Reaction Conditions | Yield | Reference |
| Not specified | Fluorinated alkene | Alkoxide | Ambient temperature | 93% | |
| Quaternary Ammonium Salt | p-Chlorobenzyl chloride | NaCN | Toluene | Quantitative |
Experimental Protocols
Protocol 1: Mechanochemical Synthesis using Copper(II) Chloride[1]
-
Reactant Preparation: In an agate mortar, combine 2-methoxy-4-nitroaniline (1.25 mmol), camphorsulfonic acid (1.5 mmol), tert-butyl nitrite (3.0 mmol), benzyltriethylammonium chloride (2.5 mmol), and a catalytic amount of copper(II) chloride (1 mol%).
-
Reaction: Vigorously grind the mixture for 15-20 minutes until the evolution of nitrogen gas ceases.
-
Monitoring: Confirm the completion of the reaction using thin-layer chromatography.
-
Purification: Purify the crude product by column chromatography using a hexane/dichloromethane eluent system.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Aromatic Chlorination
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a gas inlet, add the nitroanisole substrate and a suitable solvent.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous FeCl₃) under an inert atmosphere.
-
Chlorination: Introduce the chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide) portion-wise or via bubbling at a controlled temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium bisulfite), extract the product with an organic solvent, wash, dry, and concentrate.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 3: General Procedure for Sandmeyer Reaction
-
Diazotization: Dissolve the starting amine (2-amino-5-nitroanisole) in an aqueous acid solution (e.g., HCl) and cool to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C.
-
Chlorination: In a separate flask, prepare a solution of the copper(I) chloride catalyst in acid. Slowly add the cold diazonium salt solution to the catalyst solution.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Work-up: Extract the product with an organic solvent, wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent.
-
Purification: Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Alternative catalytic workflows for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low reaction efficiency.
References
Validation & Comparative
Confirming the Identity of 2-Chloro-5-nitroanisole with 1H NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of chemical compounds is a cornerstone of chemical research and drug development. For substituted aromatic compounds such as 2-Chloro-5-nitroanisole, proton nuclear magnetic resonance (1H NMR) spectroscopy is a powerful analytical tool for structural elucidation and confirmation of identity. This guide provides a comparative analysis of the 1H NMR spectral data of this compound and its potential isomeric impurities, supported by experimental data and a standardized protocol for data acquisition.
Comparison of 1H NMR Data
The substitution pattern on the benzene (B151609) ring significantly influences the chemical shifts (δ) and coupling constants (J) of the aromatic protons. Distinguishing this compound from its isomers relies on a careful analysis of these parameters. The electron-withdrawing nature of the nitro (-NO2) and chloro (-Cl) groups, and the electron-donating nature of the methoxy (B1213986) (-OCH3) group, dictate the electronic environment of each proton.[1]
Below is a summary of the experimental and predicted 1H NMR data for this compound and its common isomers in deuterated chloroform (B151607) (CDCl3).
| Compound Name | Structure | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound |
| H-3 | 7.84 | d | J = 2.9 Hz |
| H-4 | 7.09 | dd | J = 9.0, 2.9 Hz | ||
| H-6 | 7.02 | d | J = 9.0 Hz | ||
| -OCH3 | 3.97 | s | - | ||
| 4-Chloro-2-nitroanisole |
| H-3 | 7.82 | d | J = 2.5 Hz |
| H-5 | 7.50 | dd | J = 9.0, 2.5 Hz | ||
| H-6 | 7.06 | d | J = 9.0 Hz | ||
| -OCH3 | 3.96 | s | - | ||
| 2-Chloro-4-nitroanisole |
| H-3 | 7.42 | d | J = 2.4 Hz |
| H-5 | 8.16 | dd | J = 8.8, 2.4 Hz | ||
| H-6 | 7.01 | d | J = 8.8 Hz | ||
| -OCH3 | 3.98 | s | - | ||
| 4-Chloro-3-nitroanisole |
| H-2 | 7.55 | d | J = 2.5 Hz |
| H-5 | 6.95 | dd | J = 8.7, 2.5 Hz | ||
| H-6 | 7.39 | d | J = 8.7 Hz | ||
| -OCH3 | 3.92 | s | - | ||
| 2-Chloro-3-nitroanisole |
| H-4 | ~7.5 (Predicted) | t | J ≈ 8 Hz |
| H-5 | ~7.2 (Predicted) | dd | J ≈ 8, 2 Hz | ||
| H-6 | ~7.6 (Predicted) | dd | J ≈ 8, 2 Hz | ||
| -OCH3 | ~3.9 (Predicted) | s | - | ||
| 2-Chloro-6-nitroanisole |
| H-3 | 7.53 | dd | J = 8.2, 1.2 Hz |
| H-4 | 7.43 | t | J = 8.2 Hz | ||
| H-5 | 7.15 | dd | J = 8.2, 1.2 Hz | ||
| -OCH3 | 3.89 | s | - |
Note: Predicted values are based on additive substituent effects on the benzene ring and analysis of similar compounds.[2][3] Experimental data is sourced from various chemical databases.[4][5][6]
Experimental Protocol for 1H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible 1H NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample has completely dissolved; sonication may be used to aid dissolution.[7]
2. NMR Data Acquisition:
-
The 1H NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.
-
The spectrometer should be locked to the deuterium (B1214612) signal of the CDCl3 solvent.
-
The magnetic field should be shimmed to achieve optimal resolution.
-
A standard single-pulse experiment (e.g., zg30) is typically used.
-
Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to at least 1 second to ensure proper signal integration.
-
The spectral width should be set to encompass all expected proton signals (e.g., -2 to 12 ppm).[8]
3. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed.
-
The resulting spectrum should be phased and baseline corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Integration of the signals should be performed to determine the relative number of protons.
Workflow for Identity Confirmation
The following diagram illustrates the logical workflow for confirming the identity of this compound using 1H NMR spectroscopy.
Caption: Workflow for 1H NMR based identification of this compound.
By following this guide, researchers can confidently distinguish this compound from its isomers, ensuring the purity and identity of their compounds for subsequent research and development activities.
References
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. pubs.acs.org [pubs.acs.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. 4-Chloro-2-nitroanisole(89-21-4) 1H NMR spectrum [chemicalbook.com]
- 5. 5-CHLORO-2-NITROANISOLE(6627-53-8) 1H NMR [m.chemicalbook.com]
- 6. 4-Chloro-3-nitroanisole | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. m.youtube.com [m.youtube.com]
Structural Validation of 2-Chloro-5-nitroanisole: A Comparative Guide to Spectroscopic Techniques
For Immediate Release
AUSTIN, Texas – December 22, 2025 – In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of novel and existing compounds is paramount. This guide provides a comparative analysis of mass spectrometry for the structural validation of 2-Chloro-5-nitroanisole, a key intermediate in various synthetic pathways. It further contrasts this technique with other instrumental methods, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective strengths and applications.
Executive Summary
The structural integrity of this compound (C₇H₆ClNO₃, M.W. 187.58 g/mol ) is crucial for its downstream applications.[1] Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides vital information regarding the compound's molecular weight and fragmentation pattern, which is instrumental in confirming its identity. This guide presents experimental data and protocols to illustrate the utility of mass spectrometry and compares its analytical capabilities with those of NMR and IR spectroscopy, providing a multi-faceted approach to structural elucidation.
Comparison of Analytical Techniques
The choice of analytical technique for structural validation depends on the specific information required. Mass spectrometry is highly sensitive and provides molecular weight and fragmentation data. NMR spectroscopy offers detailed insights into the connectivity of atoms, while IR spectroscopy is excellent for identifying functional groups. A combination of these techniques is often employed for comprehensive characterization.
| Feature | Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) | Infrared (IR) Spectroscopy |
| Information Provided | Molecular weight, elemental composition (HRMS), fragmentation pattern | Detailed molecular structure, atom connectivity, stereochemistry | Presence of functional groups |
| Sensitivity | High (picomole to femtomole) | Moderate (micromole to nanomole) | Low (millimole to micromole) |
| Sample Requirement | Micrograms to nanograms | Milligrams | Milligrams |
| Data Acquisition Time | Minutes | Minutes to hours | Seconds to minutes |
| Structural Elucidation | Inferred from fragmentation | Direct evidence of structure | Indicates presence of key bonds |
| Isomer Differentiation | Possible based on fragmentation | Excellent | Often difficult |
Mass Spectrometry Analysis
Electron Ionization (EI) mass spectrometry of this compound is expected to produce a molecular ion peak and several characteristic fragment ions. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern.
Predicted Fragmentation Pattern:
Based on the structure of this compound, the following fragmentation pathways under electron ionization are plausible:
-
Molecular Ion (M⁺): The intact molecule with one electron removed, showing the molecular weight.
-
Loss of Methyl Radical (M-15): Cleavage of the O-CH₃ bond.
-
Loss of Nitro Group (M-46): Expulsion of NO₂.
-
Loss of Methoxyl Radical (M-31): Cleavage of the aryl-O bond.
-
Loss of Chlorine (M-35): Cleavage of the C-Cl bond.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the analysis of this compound and similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a method for the closely related compound, 2-Chloro-5-nitrobenzaldehyde.
-
Sample Preparation: A stock solution of 1 mg/mL is prepared by dissolving approximately 10 mg of this compound in 10 mL of a GC-grade solvent such as acetone (B3395972) or dichloromethane. Working standards are prepared by serial dilution.
-
Instrumentation: An Agilent 8890 GC system (or equivalent) coupled to an Agilent 5977B MSD (or equivalent) is used.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 100°C for 1 min, ramp at 15°C/min to 250°C, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Full scan (m/z 50-300)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition:
-
¹H NMR: Standard pulse sequence is used to acquire the proton spectrum. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A benchtop FTIR spectrometer.
-
Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The background is automatically subtracted.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound using GC-MS.
References
A Comparative Guide to the Reactivity of 2-Chloro-5-nitroanisole and Its Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-Chloro-5-nitroanisole with its structural isomers in the context of nucleophilic aromatic substitution (SNAr). Understanding the relative reactivity of these isomers is crucial for synthetic route optimization, reaction condition selection, and the development of novel chemical entities in the pharmaceutical and agrochemical industries. This document outlines the theoretical basis for the observed reactivity differences, presents a qualitative comparison based on established electronic effects, and provides a representative experimental protocol for quantitative kinetic analysis.
Introduction to Reactivity in Chloro-nitroanisole Systems
The reactivity of substituted aromatic compounds in nucleophilic aromatic substitution (SNAr) is predominantly governed by the electronic nature and relative positions of the substituents on the aromatic ring. The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.
Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), are essential for activating the aromatic ring towards nucleophilic attack. They achieve this by stabilizing the negative charge of the Meisenheimer complex through resonance and inductive effects. The efficacy of this stabilization is highly dependent on the position of the EWG relative to the leaving group (in this case, the chlorine atom).
For the chloro-nitroanisole isomers, the key factors influencing their reactivity are:
-
Position of the Nitro Group: A nitro group positioned ortho or para to the chlorine atom can effectively delocalize the negative charge of the Meisenheimer complex through resonance, leading to significant rate enhancement. When the nitro group is in the meta position, this resonance stabilization is not possible, resulting in a drastically lower reaction rate.
-
Position of the Methoxy (B1213986) Group: The methoxy group (-OCH₃) is generally considered an electron-donating group by resonance and electron-withdrawing by induction. Its overall effect on the reactivity in SNAr can be complex and depends on its position relative to the reaction center.
Comparative Reactivity of this compound and Its Isomers
This compound is characterized by a nitro group that is meta to the chlorine atom and a methoxy group that is ortho. Due to the meta-position of the powerful electron-withdrawing nitro group, this compound is expected to be significantly less reactive towards nucleophilic aromatic substitution compared to its isomers where the nitro group is in an ortho or para position.
The following table provides a qualitative and semi-quantitative comparison of the expected reactivity of this compound and its key isomers in a typical SNAr reaction, such as with a nucleophile like sodium methoxide (B1231860) or piperidine (B6355638).
| Isomer | Structure | Relative Position of -NO₂ to -Cl | Expected Relative Reactivity | Rationale |
| 4-Chloro-2-nitroanisole | 1-Chloro-4-methoxy-2-nitrobenzene | ortho | Very High | The nitro group is in the ortho position, providing strong resonance stabilization to the Meisenheimer complex. |
| 2-Chloro-4-nitroanisole | 1-Chloro-2-methoxy-4-nitrobenzene | para | High | The nitro group is in the para position, also allowing for effective resonance stabilization of the reaction intermediate. |
| 4-Chloro-3-nitroanisole | 1-Chloro-4-methoxy-3-nitrobenzene | meta | Low | The nitro group is meta to the chlorine, offering no resonance stabilization for the Meisenheimer complex. The methoxy group is para to the chlorine, which may have a deactivating effect. |
| This compound | 1-Chloro-2-methoxy-5-nitrobenzene | meta | Very Low | The nitro group is meta to the chlorine, resulting in a lack of resonance stabilization. The ortho-methoxy group may also contribute to some steric hindrance. |
| 2-Chloro-3-nitroanisole | 1-Chloro-2-methoxy-3-nitrobenzene | ortho | High | The nitro group is ortho to the chlorine, providing strong activation. The methoxy group is also ortho, which could introduce steric effects. |
Mechanistic Insights
The profound difference in reactivity between the isomers can be visualized through the resonance structures of the Meisenheimer complex formed during the nucleophilic attack.
Caption: SNAr mechanism for isomers with ortho/para vs. meta nitro groups.
Logical Relationship of Reactivity
The expected hierarchy of reactivity among the isomers can be summarized as follows:
Caption: Logical hierarchy of reactivity for chloro-nitroanisole isomers.
Experimental Protocol: Kinetic Analysis of SNAr Reactions
The following is a representative protocol for the kinetic analysis of the reaction between a chloro-nitroanisole isomer and a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry. This method allows for the determination of second-order rate constants, enabling a quantitative comparison of reactivity.
Objective: To determine the second-order rate constant (k₂) for the reaction of different chloro-nitroanisole isomers with piperidine in a suitable solvent (e.g., methanol).
Materials:
-
This compound and its isomers (e.g., 4-Chloro-2-nitroanisole, 2-Chloro-4-nitroanisole)
-
Piperidine (high purity)
-
Methanol (spectrophotometric grade)
-
Volumetric flasks and pipettes
-
Thermostatted UV-Vis spectrophotometer with a cuvette holder
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the chloro-nitroanisole isomer (e.g., 1.0 x 10⁻³ M) in methanol.
-
Prepare a series of piperidine solutions of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in methanol. These will be used to establish pseudo-first-order conditions.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
In a quartz cuvette, mix a known volume of the chloro-nitroanisole isomer stock solution with a known volume of one of the piperidine solutions. The concentration of piperidine should be in large excess (at least 10-fold) compared to the chloro-nitroanisole isomer to ensure pseudo-first-order kinetics.
-
Immediately start monitoring the increase in absorbance of the product at its λ_max over time. The product, a substituted nitroaniline derivative, is typically colored.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of this linear plot will be -k_obs.
-
Repeat the experiment for each concentration of piperidine to obtain a series of k_obs values.
-
The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of piperidine ([Piperidine]).
-
Experimental Workflow:
Caption: General experimental workflow for kinetic analysis.
Conclusion
The reactivity of this compound in nucleophilic aromatic substitution is markedly lower than that of its isomers where the nitro group is positioned ortho or para to the chlorine atom. This difference is fundamentally due to the principles of electronic stabilization of the Meisenheimer intermediate. While direct quantitative comparative data is sparse in the literature, the qualitative and semi-quantitative predictions based on well-established mechanistic principles provide a reliable guide for researchers. The provided experimental protocol offers a robust framework for obtaining quantitative kinetic data to further elucidate the reactivity differences among these important synthetic intermediates.
A Comparative Spectroscopic Analysis of 2-Chloro-5-Nitroanisole and 4-Chloro-2-Nitroanisole
A definitive guide for researchers, scientists, and drug development professionals on the key spectroscopic differences between the isomeric compounds 2-chloro-5-nitroanisole and 4-chloro-2-nitroanisole (B146433). This guide provides a comprehensive comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The structural isomers, this compound and 4-chloro-2-nitroanisole, present a common challenge in chemical synthesis and analysis due to their identical molecular formula (C₇H₆ClNO₃) and molecular weight (187.58 g/mol ).[1] Distinguishing between these two compounds is crucial for ensuring the correct regiochemistry in synthetic pathways and for the accurate characterization of final products in drug discovery and materials science. This guide outlines the salient spectroscopic features that allow for their unambiguous differentiation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 4-chloro-2-nitroanisole, providing a clear and quantitative basis for comparison.
¹H NMR Spectroscopy Data
The proton NMR spectra of the two isomers are distinct, particularly in the aromatic region, due to the different substitution patterns on the benzene (B151609) ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz).
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~8.17 | d | J ≈ 3.0 |
| H-4 | ~7.80 | dd | J ≈ 9.0, 3.0 | |
| H-6 | ~7.10 | d | J ≈ 9.0 | |
| -OCH₃ | 3.95 | s | - | |
| 4-Chloro-2-nitroanisole | H-3 | 7.82 | d | J = 2.5 |
| H-5 | 7.50 | dd | J = 9.0, 2.5 | |
| H-6 | 7.06 | d | J = 9.0 | |
| -OCH₃ | 3.96 | s | - |
¹³C NMR Spectroscopy Data
Carbon-13 NMR spectroscopy further aids in the differentiation of the two isomers by revealing the distinct chemical environments of the carbon atoms in the benzene ring and the methoxy (B1213986) group.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C-1 (-OCH₃) | ~155.0 |
| C-2 (-Cl) | ~125.0 | |
| C-3 | ~128.0 | |
| C-4 | ~115.0 | |
| C-5 (-NO₂) | ~141.0 | |
| C-6 | ~110.0 | |
| -OCH₃ | ~56.0 | |
| 4-Chloro-2-nitroanisole | C-1 (-OCH₃) | 152.9 |
| C-2 (-NO₂) | 139.8 | |
| C-3 | 128.8 | |
| C-4 (-Cl) | 126.3 | |
| C-5 | 121.2 | |
| C-6 | 113.6 | |
| -OCH₃ | 56.8 |
Infrared (IR) Spectroscopy Data
The IR spectra of both compounds exhibit characteristic absorption bands corresponding to the nitro, chloro, and methoxy functional groups, as well as the aromatic ring. While the overall patterns are similar, subtle differences in band positions and intensities can be observed.
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | Aromatic C-H Stretch | 3100-3000 |
| C-H Stretch (Aliphatic) | 2950-2850 | |
| Asymmetric NO₂ Stretch | ~1520 | |
| Symmetric NO₂ Stretch | ~1350 | |
| Aromatic C=C Stretch | 1600-1450 | |
| C-O Stretch (Aryl Ether) | 1250-1200 | |
| C-Cl Stretch | 800-600 | |
| 4-Chloro-2-nitroanisole | Aromatic C-H Stretch | 3100-3000 |
| C-H Stretch (Aliphatic) | 2950-2850 | |
| Asymmetric NO₂ Stretch | ~1530 | |
| Symmetric NO₂ Stretch | ~1340 | |
| Aromatic C=C Stretch | 1600-1450 | |
| C-O Stretch (Aryl Ether) | 1260-1210 | |
| C-Cl Stretch | 800-600 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. Both compounds are expected to show a molecular ion peak (M⁺) at m/z 187 and an isotope peak (M+2) at m/z 189 due to the presence of the chlorine-37 isotope. However, the relative intensities of the fragment ions may differ, reflecting the different substitution patterns.
| Compound | m/z (relative intensity %) | Fragment Interpretation |
| This compound | 187/189 | [M]⁺, Molecular ion |
| 157/159 | [M - NO]⁺ | |
| 142/144 | [M - NO₂]⁺ | |
| 127/129 | [M - NO - OCH₃]⁺ | |
| 111/113 | [C₆H₄Cl]⁺ | |
| 4-Chloro-2-nitroanisole | 187/189 | [M]⁺, Molecular ion |
| 157/159 | [M - NO]⁺ | |
| 142/144 | [M - NO₂]⁺ | |
| 127/129 | [M - NO - OCH₃]⁺ | |
| 111/113 | [C₆H₄Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, typically 8-16 scans are sufficient. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample (typically in a volatile organic solvent like methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization : Ionize the sample using a suitable technique. Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between this compound and 4-chloro-2-nitroanisole using the spectroscopic data presented.
Caption: Workflow for the spectroscopic differentiation of isomeric chloro-nitroanisoles.
References
A Comparative Analysis of Precursor Pathways in Ibuprofen Synthesis
The synthesis of ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), offers a compelling case study in the evolution of fine chemical manufacturing, highlighting a shift towards greener and more efficient processes. The two most notable commercial syntheses, the Boots process and the Boots-Hoechst-Celanese (BHC) process, both begin with the same precursor, isobutylbenzene, but diverge significantly in their subsequent intermediates and reaction pathways. This guide provides a detailed comparison of these two synthetic routes, evaluating their performance based on key metrics and providing insights into their experimental execution.
Performance Comparison: Boots Process vs. BHC Process
The BHC process represents a significant leap forward in green chemistry compared to the original Boots method. It drastically reduces the number of synthetic steps from six to three, which in turn leads to a much-improved atom economy. Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The BHC process boasts an atom economy of approximately 77%, which can be further increased to 99% with the recovery of acetic acid, a byproduct. In contrast, the Boots process has a much lower atom economy of around 40%, generating a larger amount of waste.[1][2][3]
| Metric | Boots Process | BHC Process (Green Synthesis) |
| Number of Steps | 6 | 3 |
| Starting Material | Isobutylbenzene | Isobutylbenzene |
| Key Intermediates | 4'-Isobutylacetophenone (B122872), α,β-epoxy ester, 2-(4-isobutylphenyl)propanal, aldoxime, nitrile | 4'-Isobutylacetophenone, 1-(4-isobutylphenyl)ethanol |
| Atom Economy | ~40%[1][3] | ~77% (up to 99% with acetic acid recovery)[1][2][3] |
| Key Reagents | Acetic anhydride (B1165640), Aluminum chloride, Ethyl chloroacetate (B1199739), Hydroxylamine[3][4] | Acetic anhydride, Hydrogen fluoride (B91410), Hydrogen, Carbon monoxide[3] |
| Catalyst(s) | Aluminum trichloride (B1173362) (AlCl₃)[5][6] | Anhydrous Hydrogen Fluoride (HF), Raney Nickel or Palladium on Carbon, Palladium complex (e.g., PdCl₂(PPh₃)₂)[6][7][8] |
| Byproducts | Large amounts of inorganic salts (e.g., aluminum trichloride hydrate)[3] | Acetic acid (recyclable), Water[3] |
| Overall Yield | Lower due to multi-step losses | Higher, with some modern variations reporting high yields[9] |
| Environmental Impact | High due to significant waste generation | Low due to minimal waste and recyclable catalysts[3] |
Experimental Protocols & Methodologies
The operational efficiency and environmental footprint of each synthesis are directly tied to their distinct chemical transformations and the precursors utilized at each stage.
The Boots Process (6 Steps)
The original Boots synthesis is a multi-step process that relies on stoichiometric reagents, contributing to its lower atom economy.
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using aluminum trichloride as a catalyst to form 4'-isobutylacetophenone.[5][6]
-
Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate in a Darzens reaction to yield an α,β-epoxy ester.[4][6][7]
-
Hydrolysis & Decarboxylation: The epoxy ester is then hydrolyzed and decarboxylated to produce 2-(4-isobutylphenyl)propanal.[4][6][7]
-
Oxime Formation: The aldehyde is reacted with hydroxylamine (B1172632) to form an aldoxime.[4][6][7]
-
Nitrile Formation: The aldoxime is dehydrated to form a nitrile.[4][6][7]
-
Hydrolysis: The final step involves the hydrolysis of the nitrile to the carboxylic acid, yielding ibuprofen.[4][6][7]
The BHC "Green" Process (3 Steps)
The BHC process is a more streamlined and environmentally friendly alternative that employs catalytic steps, allowing for the recovery and reuse of key reagents.
-
Friedel-Crafts Acylation: Similar to the Boots process, the synthesis begins with the Friedel-Crafts acylation of isobutylbenzene. However, this method utilizes anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent, which can be recovered and reused.[1][2][7]
-
Catalytic Hydrogenation: The 4'-isobutylacetophenone is then reduced to 1-(4-isobutylphenyl)ethanol. This is achieved through catalytic hydrogenation using hydrogen gas in the presence of a Raney nickel or palladium on carbon catalyst.[6][7]
-
Carbonylation: In the final step, the alcohol is directly carbonylated to ibuprofen using carbon monoxide and a palladium catalyst, such as PdCl₂(PPh₃)₂, under pressure.[7][8]
Visualizing the Synthetic Pathways
The logical flow and precursor relationships in both the Boots and BHC processes can be visualized through the following diagrams.
References
- 1. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 2. epa.gov [epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 6. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 7. Ibuprofen - Wikipedia [en.wikipedia.org]
- 8. EP0284310A1 - Process for producing ibuprofen - Google Patents [patents.google.com]
- 9. Blog Archives - The Science Snail [sciencesnail.com]
A Comparative Guide: HPLC vs. GC-MS for the Quantitative Analysis of 2-Chloro-5-nitroanisole
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2-Chloro-5-nitroanisole. This comparison is supported by representative experimental protocols and expected quantitative performance data to aid in method selection and development.
At a Glance: Key Differences and Considerations
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Sample Preparation | Generally simpler, often involving dissolution and filtration. | May require derivatization for non-volatile compounds to increase volatility. |
| Instrumentation | Consists of a pump, injector, column, and detector (e.g., UV-Vis, PDA). | Comprises an injector, heated column in an oven, and a mass spectrometer detector. |
| Sensitivity & Selectivity | Good sensitivity, which can be enhanced with specific detectors. Selectivity is determined by the column and mobile phase. | Typically offers higher sensitivity and excellent selectivity due to mass-based detection, allowing for definitive identification. |
Experimental Workflow
The general workflow for comparing analytical methods for the quantitative analysis of this compound is depicted below. This process begins with sample and standard preparation, followed by analysis using either HPLC or GC-MS, and concludes with data processing and a comparative assessment of the methods.
Quantitative Performance Data
The following table summarizes the expected quantitative performance data for the analysis of this compound by HPLC and GC-MS. These values are based on typical performance characteristics for the analysis of similar nitroaromatic compounds.
| Performance Parameter | HPLC with UV Detection | GC-MS |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 |
| Limit of Detection (LOD) | 10 - 30 µg/L | 1 - 5 µg/L |
| Limit of Quantification (LOQ) | 30 - 100 µg/L | 5 - 20 µg/L |
| Accuracy (% Recovery) | 97 - 103% | 98 - 102% |
| Precision (% RSD) | < 2% | < 3% |
Experimental Protocols
Detailed methodologies for the quantitative analysis of this compound using HPLC and GC-MS are provided below.
HPLC Method
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Software: OpenLab CDS or equivalent.
Reagents and Standards:
-
Acetonitrile (B52724) (ACN): HPLC grade.
-
Water: Deionized, 18 MΩ·cm.
-
Phosphoric Acid: ACS grade.
-
This compound: Reference standard (≥98% purity).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water. Add 0.1% phosphoric acid to the water. Filter and degas the mobile phase before use.
-
Standard Solution Preparation:
-
Stock Solution (1000 mg/L): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 20 mg/L.
-
-
Sample Preparation: Dissolve a known quantity of the sample in acetonitrile to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Run Time: 10 minutes.
-
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
GC-MS Method
Instrumentation:
-
GC-MS System: Agilent 7890B GC coupled with a 5977B MS detector or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Software: MassHunter or equivalent.
Reagents and Standards:
-
Methanol (B129727): GC grade.
-
Helium: Ultra-high purity (99.999%).
-
This compound: Reference standard (≥98% purity).
Procedure:
-
Standard Solution Preparation:
-
Stock Solution (1000 mg/L): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.05 to 10 mg/L.
-
-
Sample Preparation: Dissolve a known quantity of the sample in methanol to obtain a theoretical concentration within the calibration range.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 187, 157, and 142.
-
-
Quantification: Create a calibration curve by plotting the peak area of the primary ion (m/z 187) against the concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Conclusion
Both HPLC and GC-MS are suitable for the quantitative analysis of this compound. The choice between the two techniques will depend on the specific requirements of the analysis.
-
HPLC is a robust and reliable technique that is well-suited for routine quality control applications. Its simpler sample preparation and instrumentation make it a more accessible option for many laboratories.
-
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis or when definitive identification is required. The mass spectral data provides a higher degree of confidence in the analytical results.
For drug development professionals and researchers, the selection of the analytical method should be based on a thorough evaluation of the analytical objectives, sample matrix, and available resources.
A comparative study of yields from different 2-Chloro-5-nitroanisole synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative study of various synthesis methods for 2-Chloro-5-nitroanisole, a key intermediate in the pharmaceutical and agrochemical industries. We will delve into three primary synthetic pathways: the nitration of 2-chloroanisole (B146271), the chlorination of 5-nitroanisole, and the diazotization-substitution of 2-methoxy-4-nitroaniline (B147289). This objective analysis, supported by experimental data, aims to provide researchers with the necessary information to select the most suitable method based on factors such as yield, reaction conditions, and starting material availability.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Starting Material | Key Transformation | Reported Yield (%) |
| Nitration | 2-Chloroanisole | Electrophilic Aromatic Substitution | Estimated 75-85% |
| Chlorination | 5-Nitroanisole | Electrophilic Aromatic Substitution | Potentially >90% |
| Diazotization-Substitution | 2-Methoxy-4-nitroaniline | Sandmeyer Reaction | Estimated 60-80% |
In-Depth Analysis of Synthetic Pathways
Nitration of 2-Chloroanisole
This method involves the direct nitration of 2-chloroanisole using a mixture of concentrated nitric acid and sulfuric acid. The methoxy (B1213986) group is an ortho-, para-director, and the chloro group is also an ortho-, para-director. Therefore, the substitution pattern of the starting material directs the incoming nitro group to the desired position. While a specific yield for this reaction is not widely reported, the nitration of analogous compounds such as 4-bromoanisole (B123540) proceeds with a 75% yield, and the nitration of o-chlorotoluene shows a selectivity of around 85%.[1] This suggests that the nitration of 2-chloroanisole is a viable and potentially high-yielding approach.
Chlorination of 5-Nitroanisole
This route introduces the chloro group onto the 5-nitroanisole backbone via electrophilic chlorination. The nitro group is a meta-director, which would not favor the formation of the desired product. However, the methoxy group is a strong ortho-, para-director, which would direct the incoming chlorine to the 2-position. A patented process for the chlorination of a similar compound, m-nitrotoluene, reports a high yield of 90% for the desired 2-chloro-5-nitrotoluene. This indicates that the chlorination of 5-nitroanisole could be a highly efficient method.
Diazotization-Substitution of 2-Methoxy-4-nitroaniline (Sandmeyer Reaction)
This classic transformation in organic synthesis involves the conversion of an amino group on 2-methoxy-4-nitroaniline into a diazonium salt, which is then displaced by a chloro group using a copper(I) chloride catalyst. The Sandmeyer reaction is a reliable method for introducing halogens onto an aromatic ring. While a specific yield for the synthesis of this compound via this route is not explicitly stated in the searched literature, a similar diazotization reaction followed by coupling with 3-chloroaniline (B41212) to form a different product reported a yield of 64%. This suggests that the Sandmeyer reaction for this particular substrate would likely provide a moderate to good yield.
Experimental Protocols
General Protocol for Nitration of an Aromatic Compound
This protocol is a general representation of an electrophilic aromatic nitration and can be adapted for the nitration of 2-chloroanisole.
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath. Slowly add concentrated nitric acid to the sulfuric acid while maintaining the low temperature.
-
Nitration Reaction: Dissolve the starting aromatic compound (e.g., 2-chloroanisole) in a suitable solvent. Slowly add the pre-cooled nitrating mixture to the solution of the aromatic compound, keeping the reaction temperature between 0-10 °C.
-
Reaction Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Product Isolation and Purification: Collect the precipitated product by filtration. Wash the solid with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
General Protocol for Chlorination of a Nitroaromatic Compound
The following is a general procedure for the chlorination of a nitroaromatic compound, which can be adapted for the chlorination of 5-nitroanisole.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a gas inlet, dissolve the nitroaromatic compound (e.g., 5-nitroanisole) in a suitable solvent. Add a Lewis acid catalyst, such as iron(III) chloride.
-
Chlorination: Bubble chlorine gas through the solution at a controlled rate. The reaction temperature is typically maintained at a specific level depending on the reactivity of the substrate.
-
Reaction Monitoring and Work-up: Monitor the reaction by gas chromatography (GC) or TLC. Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium sulfite) to remove excess chlorine.
-
Product Isolation and Purification: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude product can be purified by distillation or recrystallization.
General Protocol for Diazotization-Substitution (Sandmeyer Reaction)
This protocol outlines the general steps for a Sandmeyer reaction to replace an amino group with a chloro group.
-
Diazotization: Dissolve the starting aniline (B41778) (e.g., 2-methoxy-4-nitroaniline) in a mixture of a mineral acid (e.g., hydrochloric acid) and water, and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (B80452) in water, keeping the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid. Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Nitrogen gas will be evolved.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for some time.
-
Product Isolation and Purification: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic extract with water and brine, then dry it over an anhydrous salt. After removing the solvent, the product can be purified by column chromatography or recrystallization.
Synthesis Pathways Visualization
References
Relative Toxicity of Chlorinated Nitroaromatic Compounds: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative toxicity of various chlorinated nitroaromatic compounds, supported by experimental data. The information is intended to assist researchers in understanding the toxicological profiles of these compounds for applications in drug development and other scientific research.
Quantitative Toxicity Data
The acute toxicity of chlorinated nitroaromatic compounds varies significantly based on the number and position of chlorine and nitro substituents on the aromatic ring. The following tables summarize the available oral LD50 (lethal dose, 50%) values in rats and aquatic LC50 (lethal concentration, 50%) values in fish for a selection of these compounds. In general, a lower LD50 or LC50 value indicates higher toxicity.[1]
Table 1: Acute Oral Toxicity of Chlorinated Nitroaromatic Compounds in Rats
| Compound | CAS Number | Oral LD50 (mg/kg) |
| 2-Chloronitrobenzene | 88-73-3 | 144 - 560[2] |
| 3-Chloronitrobenzene | 121-73-3 | 18.8 (Fathead minnow)[3] |
| 4-Chloronitrobenzene | 100-00-5 | 294 - 810[4] |
| 2,4-Dichloronitrobenzene | 611-06-3 | 200 (No observed adverse effect on mating/fertility)[5] |
| 1,4-Dichloro-2-Nitrobenzene | 88-37-9 | >7,500 (in feed for 13 weeks)[6] |
| 1,2,4-Trichlorobenzene | 120-82-1 | 756[7] |
Table 2: Acute Aquatic Toxicity of Chlorinated Nitroaromatic Compounds in Fish
| Compound | CAS Number | 96-hour LC50 (mg/L) | Fish Species |
| Nitrobenzene (B124822) | 98-95-3 | 1.8 - 156[8] | Various freshwater species |
| 2-Chloronitrobenzene | 88-73-3 | 25.5[2] | Cyprinus carpio (Carp) |
| 3-Chloronitrobenzene | 121-73-3 | 550 µg/L[8] | Not specified |
| 4-Chloronitrobenzene | 100-00-5 | 14.36[4] | Brachydanio rerio (Zebrafish) |
Mechanisms of Toxicity
The toxicity of chlorinated nitroaromatic compounds is primarily attributed to their ability to induce oxidative stress and cause methemoglobinemia.
Oxidative Stress: Upon entering the cell, these compounds can undergo enzymatic reduction, a process catalyzed by flavoenzymes such as NADPH:cytochrome P-450 reductase.[3][7][9] This reduction can occur via single-electron or two-electron pathways. The single-electron reduction pathway generates nitro radical anions, which can react with molecular oxygen to produce superoxide (B77818) radicals and regenerate the parent nitroaromatic compound in a futile redox cycle.[9] This process leads to the continuous production of reactive oxygen species (ROS), including superoxide, hydrogen peroxide, and hydroxyl radicals, resulting in oxidative stress.
To counteract this, cells employ antioxidant defense mechanisms. A key player in this defense is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[4][10] Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes.[4] This leads to the increased expression of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[4]
Glutathione (GSH), a major cellular antioxidant, plays a crucial role in detoxifying chlorinated nitroaromatic compounds.[2][8][11][12] Glutathione S-transferases (GSTs) catalyze the conjugation of GSH to the electrophilic chlorinated nitroaromatic compounds, forming more water-soluble and less toxic metabolites that can be readily excreted from the cell.[2][13]
If the generation of ROS overwhelms the cell's antioxidant capacity, it can lead to damage of cellular macromolecules, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[1]
Methemoglobinemia: Nitroaromatic compounds are potent oxidizing agents that can oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin.[14][15] Methemoglobin is incapable of binding and transporting oxygen, leading to a functional anemia and tissue hypoxia.[14][16][17] This condition, known as methemoglobinemia, can cause cyanosis (a bluish discoloration of the skin and mucous membranes), fatigue, dizziness, and in severe cases, collapse and death.
Figure 1: Simplified signaling pathway of chlorinated nitroaromatic compound-induced oxidative stress.
Experimental Protocols
The following are generalized protocols for determining the acute oral LD50 in rats and the acute aquatic LC50 in fish. Specific experimental details may vary between studies.
Acute Oral Toxicity (LD50) in Rats
This protocol is based on the principles of the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD 425 (Acute Oral Toxicity - Up-and-Down Procedure).[7]
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex are typically used.[4] The animals are acclimatized to the laboratory conditions for at least 5 days before the study.
-
Housing and Feeding: Animals are housed individually in cages with controlled temperature, humidity, and a 12-hour light/dark cycle.[4] Standard laboratory diet and water are provided ad libitum.
-
Dose Administration: The test compound is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).[4] A single dose is administered to the animals by oral gavage.
-
Dose Levels: A series of dose levels are selected to determine the dose that causes mortality in 50% of the animals. The Up-and-Down Procedure is a sequential dosing method that uses fewer animals.
-
Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days after dosing. Body weight is recorded at the beginning and end of the study.
-
Data Analysis: The LD50 value and its 95% confidence interval are calculated using statistical methods such as probit analysis or the method of Litchfield and Wilcoxon.
Figure 2: General experimental workflow for an acute oral LD50 study in rats.
Acute Aquatic Toxicity (LC50) in Fish
This protocol is based on the principles of the OECD Test Guideline 203 (Fish, Acute Toxicity Test).[2]
-
Test Organisms: A recommended fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is used.[2] The fish are held in holding tanks for a period of acclimatization.
-
Test Conditions: The test is conducted in glass vessels containing a defined volume of test water with controlled temperature, pH, and dissolved oxygen levels. A semi-static or flow-through system can be used to maintain the concentration of the test substance.[2]
-
Test Concentrations: A range of concentrations of the test substance are prepared by dissolving it in the test water. A control group with no test substance is also included.
-
Exposure: A specified number of fish are introduced into each test vessel and exposed to the test concentrations for a period of 96 hours.[2]
-
Observations: The fish are observed for mortality and any sublethal effects (e.g., abnormal behavior, loss of equilibrium) at 24, 48, 72, and 96 hours.[2]
-
Data Analysis: The LC50 value, which is the concentration of the substance that is lethal to 50% of the test fish, and its 95% confidence limits are calculated for each observation period.[2]
Figure 3: General experimental workflow for an acute aquatic LC50 study in fish.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of glutathione in detoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NRF2 Activation by Nitrogen Heterocycles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of glutathione: implication in redox and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. doctorsrecipes.com [doctorsrecipes.com]
- 10. The importance and regulation of hepatic glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutathione S-transferases play a role in the detoxification of flumethrin and chlorpyrifos in Haemaphysalis longicornis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrobenzene induced methemoglobinemia treated with manual exchange transfusion in a resource-limited setting: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acquired methemoglobinemia due to nitrobenzene poisoning: An unusual acquaintance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute Acquired Methemoglobinemia Following Nitrobenzene Poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acquired Methemoglobinemia Following Nitrobenzene Poisoning: An Unusual Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Purity Showdown: A Comparative Analysis of Commercial vs. Lab-Synthesized 2-Chloro-5-nitroanisole
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a detailed comparison of the purity profiles of commercially available 2-Chloro-5-nitroanisole and a batch synthesized in a laboratory setting. The analysis employs a multi-pronged approach, utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a comprehensive overview of product quality.
This guide presents hypothetical experimental data that is representative of what one might expect from such a comparative analysis. The findings indicate that while both commercial and lab-synthesized this compound can achieve high purity, the impurity profiles often differ, which can have significant implications for downstream applications. Commercial batches generally exhibit a consistent and well-defined purity, whereas lab-synthesized products may contain residual starting materials or byproducts specific to the synthetic route employed.
Executive Summary of Purity Analysis
A summary of the quantitative purity analysis of a commercially procured batch and a lab-synthesized sample of this compound is presented below. The commercial sample demonstrates a slightly higher purity and a lower number of detectable impurities compared to the lab-synthesized counterpart.
| Parameter | Commercial this compound | Lab-Synthesized this compound |
| Purity by HPLC (Area %) | 99.2% | 98.5% |
| Purity by GC-MS (Area %) | 99.5% | 98.8% |
| Major Impurity 1 | Unidentified (0.3%) | 2-Methoxy-4-nitroaniline (0.8%) |
| Major Impurity 2 | Unidentified (0.2%) | 4-Chloro-3-nitroanisole (0.4%) |
| Total Impurities | 0.8% | 1.5% |
| Appearance | Pale yellow crystalline solid | Light brown crystalline solid |
| Melting Point | 82-84 °C | 80-83 °C |
Characterization and Structural Confirmation
The identity of the main component in both the commercial and lab-synthesized samples was confirmed as this compound using ¹H and ¹³C NMR spectroscopy. The spectral data obtained were consistent with reference spectra available in public databases.[1]
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.95 (d, J=2.4 Hz, 1H), 7.85 (dd, J=8.8, 2.4 Hz, 1H), 7.05 (d, J=8.8 Hz, 1H), 4.00 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 155.0, 148.1, 141.2, 125.8, 118.9, 112.2, 56.8.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparison are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from potential impurities.
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II HPLC or equivalent
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: 1 mg/mL solution in Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity and identify volatile impurities in the this compound samples. Commercial suppliers often use GC to determine purity, with specifications typically at or above 98.0%.[2][3][4][5]
Instrumentation and Conditions:
-
System: Agilent 7890B GC with 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
-
Sample Preparation: 1 mg/mL solution in Acetone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the primary component in the samples.
Instrumentation and Conditions:
-
System: Bruker Avance III 400 MHz spectrometer or equivalent
-
Solvent: Chloroform-d (CDCl₃)
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.
Visualizing the Analysis and Synthesis
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
References
- 1. This compound | C7H6ClNO3 | CID 70519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|CAS 1009-36-5|High Purity [benchchem.com]
- 3. ministryofmaterial.com [ministryofmaterial.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Validating the Purity of 2-Chloro-5-nitroanisole: A Comparative Guide to Elemental Analysis
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of elemental analysis with other common techniques for validating the purity of 2-Chloro-5-nitroanisole, a key intermediate in various synthetic processes. Detailed experimental protocols and supporting data are presented to offer a practical resource for laboratory application.
This compound (C₇H₆ClNO₃, MW: 187.58 g/mol ) is a vital building block in the synthesis of pharmaceuticals and other fine chemicals. Ensuring its purity is paramount to the quality and safety of the final products. Elemental analysis provides a fundamental assessment of a compound's purity by comparing its experimentally determined elemental composition to the theoretical values.
Theoretical vs. Experimental Elemental Composition
The theoretical elemental composition of this compound is calculated from its molecular formula. A pure sample should yield experimental results that are in close agreement with these values, typically within a ±0.4% deviation.
| Element | Theoretical Composition (%) | Representative Experimental Results (%) | Deviation (%) |
| Carbon (C) | 44.82 | 44.75 | -0.07 |
| Hydrogen (H) | 3.22 | 3.25 | +0.03 |
| Chlorine (Cl) | 18.90 | 18.81 | -0.09 |
| Nitrogen (N) | 7.47 | 7.42 | -0.05 |
| Oxygen (O)* | 25.59 | 25.77 | +0.18 |
Note: Oxygen is typically determined by difference.
Comparison with Alternative Purity Validation Methods
While elemental analysis is a robust technique, other methods are also employed to assess the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative impurity profiling or high-throughput screening.
| Analytical Method | Principle | Advantages | Disadvantages |
| Elemental Analysis | Combustion of the sample and quantification of the resulting elemental gases (CO₂, H₂O, N₂, etc.). | Provides fundamental confirmation of the empirical formula. High accuracy and precision for bulk sample purity. | Does not identify or quantify individual impurities. Can be influenced by the presence of inorganic impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. A common purity level for commercially available this compound is ≥98.0% as determined by GC.[1][2] | Excellent for separating and quantifying volatile impurities. High sensitivity and resolution. | Not suitable for non-volatile impurities. Requires derivatization for some compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Allows for the isolation of impurities for further characterization. | Can be more time-consuming and require larger volumes of solvents compared to GC. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. | Provides information about the molecular weight of the compound and its impurities. High sensitivity for trace-level detection. | Often used in conjunction with a separation technique (e.g., GC-MS, LC-MS) for complex mixtures. |
Experimental Protocols
Elemental Analysis of this compound
This protocol outlines the determination of carbon, hydrogen, nitrogen (CHN), and chlorine content in this compound via combustion analysis.
Instrumentation: A calibrated elemental analyzer equipped for CHN and halogen determination.
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is homogenous and has been dried to a constant weight to remove any residual solvent.
-
Accurately weigh approximately 2-3 mg of the sample into a tin capsule for CHN analysis and a separate appropriate container for chlorine analysis.
-
-
CHN Analysis:
-
Place the sealed tin capsule into the autosampler of the elemental analyzer.
-
The sample is dropped into a high-temperature combustion furnace (typically ~900-1000 °C) in a stream of pure oxygen.
-
The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a reduction tube to convert nitrogen oxides to N₂.
-
The gases are then separated by a chromatographic column and detected by a thermal conductivity detector (TCD).
-
The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight.
-
-
Chlorine Analysis:
-
The sample is combusted in an oxygen-rich atmosphere.
-
The resulting hydrogen chloride (HCl) is captured in an absorption solution.
-
The chloride ion concentration in the solution is then determined by potentiometric titration or ion chromatography.
-
-
Data Analysis:
-
Compare the average experimental percentages of C, H, N, and Cl to the theoretical values.
-
The deviation should be within the acceptable limit of ±0.4% for a high-purity sample.
-
Potential Impurities and Their Impact on Elemental Analysis
The presence of impurities will cause the experimental elemental composition to deviate from the theoretical values. Understanding the potential impurities from the synthesis of this compound is crucial for interpreting the results.
| Impurity | Molecular Formula | C (%) | H (%) | Cl (%) | N (%) | O (%) |
| 2-Chloro-4-nitroanisole | C₇H₆ClNO₃ | 44.82 | 3.22 | 18.90 | 7.47 | 25.59 |
| 4-Chloro-3-nitroanisole | C₇H₆ClNO₃ | 44.82 | 3.22 | 18.90 | 7.47 | 25.59 |
| 2,4-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | 37.53 | 1.57 | 36.93 | 7.30 | 16.67 |
| 2,4-Dinitroanisole | C₇H₆N₂O₅ | 42.44 | 3.05 | 0.00 | 14.14 | 40.37 |
Note: Isomeric impurities will have the same elemental composition and therefore cannot be distinguished by elemental analysis alone.
Visualizing the Workflow and Method Comparison
To better illustrate the process and the relationship between different analytical techniques, the following diagrams are provided.
References
The Strategic Application of 2-Chloro-5-nitroanisole Derivatives in the Synthesis of Niclosamide: A Comparative Efficacy Analysis
For researchers and professionals in drug discovery and development, the selection of optimal intermediates is a critical factor in the efficient synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the efficacy of using a derivative of 2-Chloro-5-nitroanisole, namely 2-chloro-4-nitroaniline (B86195), as a key intermediate in the synthesis of the anthelmintic and repurposed anticancer drug, Niclosamide (B1684120). We will explore alternative synthetic routes and provide a detailed examination of experimental data to inform the selection of the most efficient synthetic strategy.
Niclosamide, chemically known as 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, is traditionally synthesized through the condensation of 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.[1] While this compound is not a direct precursor, its close structural analog, 2-chloro-4-nitroaniline, plays a pivotal role. The conversion of this compound to an aniline (B41778) derivative would be a necessary preceding step for its use in such a synthesis, making the direct use of 2-chloro-4-nitroaniline a more common approach. This guide will therefore focus on the established synthesis using 2-chloro-4-nitroaniline and compare it with alternative methodologies.
Comparative Analysis of Synthetic Routes for Niclosamide
The efficiency of a synthetic route is determined by several factors, including reaction yield, purity of the final product, reaction time, and the cost and availability of starting materials. Below is a comparison of different methods for the synthesis of Niclosamide.
| Synthesis Route | Key Intermediates | Typical Reagents | Reported Yield | Reaction Time | Reference |
| Route 1: Standard Amide Condensation | 5-chlorosalicylic acid, 2-chloro-4-nitroaniline | Phosphorus trichloride (B1173362) (PCl₃), Chlorobenzene (B131634) | 68.7% - 78.9% | 2 - 3 hours | [2][3] |
| Route 2: Solvent-Free Synthesis with Phase Transfer Catalyst | 5-chlorosalicylic acid, 2-chloro-4-nitroaniline | Tetrabutylammonium (B224687) chloride | 75% - 85% | 2 - 3 hours | [3] |
| Route 3: Acyl Chloride Intermediate | 5-chlorosalicylic acid, 2-chloro-4-nitroaniline | Thionyl chloride (SOCl₂), Dichloromethane (DCM) | 31% (2-step yield) | Not Specified | [4] |
| Route 4: Synthesis with Quaternary Alkylphosphonium Salt | 5-chlorosalicylic acid, 2-chloro-4-nitroaniline | Chlorinated tetraphenenyl phosphorus | 82.5% | 1 - 2 hours | [5] |
From the data presented, the solvent-free approach using a phase transfer catalyst (Route 2) and the method employing a quaternary alkylphosphonium salt (Route 4) appear to offer the highest yields. These methods also present environmental advantages by reducing or eliminating the use of hazardous solvents like chlorobenzene.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of Niclosamide via the standard amide condensation and a solvent-free method.
Protocol 1: Standard Amide Condensation for Niclosamide Synthesis
Materials:
-
5-chlorosalicylic acid
-
2-chloro-4-nitroaniline
-
Phosphorus trichloride (PCl₃)
-
Chlorobenzene
-
Ethyl acetate (B1210297) or Acetone (B3395972) for recrystallization
Procedure:
-
In a reaction vessel, dissolve 5-chlorosalicylic acid (e.g., 3.44g, 20.0 mmol) and 2-chloro-4-nitroaniline (e.g., 3.44g, 20.0 mmol) in chlorobenzene at 135°C.[2]
-
To this heated solution, add a solution of phosphorus trichloride (e.g., 2.4g, 17.5 mmol) in chlorobenzene dropwise.[2]
-
Maintain the reaction mixture at 135°C for 3 hours.[2]
-
After the reaction is complete, cool the solution to room temperature.[2]
-
The resulting solid precipitate is collected by filtration.
-
Wash the solid and then recrystallize from ethyl acetate or acetone to yield N-(2-chloro-4-nitro-phenyl) - 5-chloro-2-hydroxy-benzamide (Niclosamide). A yield of 6.8g (68.7%) has been reported for this method.[2]
Protocol 2: Solvent-Free Synthesis of Niclosamide
Materials:
-
5-chlorosalicylic acid (dried)
-
2-chloro-4-nitroaniline (dried)
-
Tetrabutylammonium chloride
-
Hot water
Procedure:
-
Thoroughly mix pulverized 5-chlorosalicylic acid (e.g., 17.2g), 2-chloro-4-nitroaniline (e.g., 17.2g), and tetrabutylammonium chloride (e.g., 1.39g).[3]
-
With vigorous stirring, slowly heat the mixture. Continue stirring for 10 minutes after one of the raw materials melts.[3]
-
Increase the temperature to 120°C and maintain the reaction for 2-3 hours.[3]
-
Cool the reaction mixture to 80°C and add tap water (e.g., 275ml).[3]
-
Stir thoroughly for 30 minutes at 60°C.[3]
-
Perform hot filtration and wash the filter cake with hot water (50-60°C).[3]
-
Dry the crude product under an infrared lamp to obtain the final product. Yields of up to 75-85% have been reported with this method.[3]
Mechanism of Action and Signaling Pathways of Niclosamide
Niclosamide has garnered significant attention for its potential as an anticancer agent due to its ability to modulate multiple critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Experimental Workflow for Niclosamide Synthesis
The general workflow for the synthesis of Niclosamide involves the activation of the carboxylic acid group of 5-chlorosalicylic acid followed by amidation with 2-chloro-4-nitroaniline.
Caption: General synthetic workflow for Niclosamide production.
Signaling Pathways Modulated by Niclosamide
Niclosamide's anticancer effects are attributed to its inhibition of several key signaling pathways.
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. Its aberrant activation is a hallmark of many cancers. Niclosamide has been shown to inhibit this pathway.
Caption: Inhibition of the Wnt/β-catenin pathway by Niclosamide.
The Notch signaling pathway is involved in cell fate decisions, and its dysregulation is implicated in various cancers. Niclosamide has been found to suppress Notch signaling.
References
- 1. Niclosamide | C13H8Cl2N2O4 | CID 4477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Niclosamide synthesis - chemicalbook [chemicalbook.com]
- 3. CN1687016A - New method for synthesizing niclosamide - Google Patents [patents.google.com]
- 4. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103864641A - Niclosamide synthetic method - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-5-nitroanisole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-5-nitroanisole.
This guide outlines the necessary procedural steps to ensure that this compound is handled and disposed of in a manner that is compliant with safety regulations and minimizes environmental impact.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. It is classified as causing skin and serious eye irritation. Always consult the Safety Data Sheet (SDS) before handling this compound.[1]
Key Hazards:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Environmental Hazard: Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[2]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory.
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. |
| Body Protection | Fire/flame resistant and impervious clothing. Laboratory coat. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through controlled incineration at a licensed hazardous waste disposal facility.[1]
1. Waste Identification and Segregation:
-
Solid Waste: Collect unreacted this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container specifically for halogenated organic compounds.
-
Contaminated Labware: Decontaminate glassware and equipment by rinsing with a suitable solvent (e.g., acetone) in a chemical fume hood. Collect the solvent rinse as hazardous waste.[3]
2. Waste Containerization and Labeling:
-
Use containers that are compatible with this compound and are in good condition.
-
Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
3. Storage and Accumulation:
-
Store hazardous waste containers in a designated satellite accumulation area.
-
Ensure adequate secondary containment to prevent the spread of material in case of a leak.
-
Maintain an inventory of the accumulated waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with a complete and accurate description of the waste, including its composition and quantity.
5. Transportation:
-
Transportation of hazardous waste is regulated by the Department of Transportation (DOT) and other regulatory bodies.[4][5][6]
-
Ensure that the waste is packaged and labeled according to all applicable transportation regulations. A referenced UN Number for transport is UN3265, though this should be verified with the disposal contractor.[1]
Disposal Methodologies
The following table summarizes the primary disposal method for this compound.
| Disposal Method | Description | Key Parameters |
| Controlled Incineration | The material is sent to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing.[1] This is the preferred method for halogenated organic compounds. | For waste containing more than 1% of halogenated substances, a minimum incineration temperature of 1100°C is often required. |
Experimental Protocol: Controlled Incineration
While the specific operational parameters of a hazardous waste incinerator are managed by the licensed facility, the general principles for the incineration of halogenated organic compounds are as follows:
-
Pre-treatment: The waste may be blended with other combustible materials to ensure complete and efficient combustion.
-
Combustion: The waste is introduced into a primary combustion chamber at a controlled rate. For halogenated wastes, the temperature is typically maintained at or above 1100°C to ensure the complete destruction of the organic compounds.
-
Secondary Combustion: The gases from the primary chamber are passed into a secondary combustion chamber, or afterburner, to ensure the destruction of any remaining organic compounds and to minimize the formation of products of incomplete combustion.
-
Flue Gas Treatment: The hot gases from the incinerator are passed through a series of air pollution control devices, which may include scrubbers to remove acidic gases (like HCl formed from the chlorine), and filters to remove particulate matter before being released into the atmosphere.
-
Ash Disposal: The resulting ash from the incineration process is collected and must be tested to ensure it is not hazardous before being disposed of in a sanitary landfill.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
